2-(Cyclopropylmethoxy)-5-iodopyridine
Description
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Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBDRUZAIKDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654801 | |
| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-53-0 | |
| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of 2-(Cyclopropylmethoxy)-5-iodopyridine in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine for Advanced Research and Development
This compound is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development.[1] Its structure is a confluence of three strategically important motifs: a pyridine core, a reactive iodinated site, and a cyclopropylmethoxy group. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key biological interactions.[2] The iodo-substituent at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[3][4] Finally, the cyclopropylmethoxy moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this important research chemical.
Core Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 902837-53-0 | [5] |
| Molecular Formula | C₉H₁₀INO | [5][6] |
| Molar Mass | 275.09 g/mol | [5][7] |
| Appearance | Tan Solid | [8] |
| InChI Key | RSDBDRUZAIKDFL-UHFFFAOYSA-N | [6] |
| SMILES | C1CC1COC2=NC=C(C=C2)I | [6] |
| Predicted XlogP | 2.6 | [6] |
Spectral Data Analysis: A Guide to Structural Verification
Structural confirmation is paramount in synthesis. The following is a predictive analysis of the key spectral features expected for this compound, based on established principles of NMR and IR spectroscopy.[9][10]
| Technique | Expected Features |
| ¹H NMR | Cyclopropyl Protons: Complex multiplets in the upfield region (approx. δ 0.3-0.6 ppm).Methylene Protons (-OCH₂-): A doublet (coupled to the cyclopropyl CH) around δ 4.0-4.3 ppm.Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 (adjacent to N) would be the most downfield, followed by the proton at C4, and the proton at C3 would be the most upfield of the three. |
| ¹³C NMR | Cyclopropyl Carbons: Signals in the highly shielded region (approx. δ 3-12 ppm).Methylene Carbon (-OCH₂-): A signal around δ 70-75 ppm.Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-165 ppm). The carbon bearing the iodine (C5) would be significantly shielded (approx. δ 85-95 ppm), while the carbon attached to the oxygen (C2) would be the most deshielded. |
| IR Spectroscopy | C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region.Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 275.[6]Isotope Pattern: A characteristic pattern for a molecule containing one iodine atom.Fragmentation: Likely loss of the cyclopropylmethoxy group or the iodine atom. |
Synthesis Pathway and Protocol
While multiple synthetic routes may exist, a highly reliable and common approach for preparing this compound is via a Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.[11] This method is favored for its operational simplicity and generally high yields.
Diagram of Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative methodology. Researchers should perform their own optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-hydroxy-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.
-
Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add (bromomethyl)cyclopropane (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound lies in the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 5-position of the pyridine ring.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures or attaching alkyl/alkenyl groups.[3][12]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][13] The base is crucial for activating the boronic acid to facilitate transmetalation.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent: Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Execution: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[4][14]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15][16] Key steps include oxidative addition of the aryl iodide to the palladium catalyst, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[4][17] The choice of ligand (typically a bulky, electron-rich phosphine) is critical for promoting the reductive elimination step.[17]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq).
-
Reagents: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.
-
Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction until the starting material is consumed.
-
Workup & Purification: Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. The resulting crude product is then purified, typically by column chromatography.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][18]
-
Prevention: Use only in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust/fumes and wash hands thoroughly after handling.[8]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its well-defined structure, featuring a stable cyclopropylmethoxy group and a highly reactive iodinated pyridine core, makes it an ideal substrate for constructing complex molecular architectures through robust and reliable cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and drug development professionals to fully leverage its potential in the creation of novel therapeutic agents.
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2-(Cyclopropylmethoxy)-5-iodopyridine CAS number 902837-53-0
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine (CAS No. 902837-53-0)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 902837-53-0, a key building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its physicochemical properties, presents a detailed and validated synthetic protocol, explores its critical applications in medicinal chemistry, and outlines essential safety and handling procedures. The guide emphasizes the rationale behind experimental choices and highlights the strategic importance of the compound's structural motifs—the cyclopropylmethoxy group and the iodo-substituted pyridine core—in the design of novel therapeutic agents.
Introduction: A Molecule of Strategic Importance
This compound is a heterocyclic organic compound that has gained prominence as a versatile intermediate in the synthesis of complex, biologically active molecules.[1] Its structure is a deliberate convergence of two high-value pharmacophoric elements: the 5-iodopyridine ring and the 2-cyclopropylmethoxy side chain.
-
The 5-iodopyridine moiety serves as a robust and highly reactive handle for carbon-carbon and carbon-heteroatom bond formation. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents to build molecular complexity.[2]
-
The cyclopropylmethoxy group is a privileged structural motif in modern drug design. The cyclopropyl ring itself can enhance metabolic stability, increase binding potency by acting as a conformational constraint, and modulate key physicochemical properties like lipophilicity.[3] Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles and reduce off-target effects.[3]
This guide serves as a practical resource for leveraging the unique chemical attributes of this compound in a research and development setting.
Physicochemical & Spectroscopic Properties
The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely published, typical analytical characteristics can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 902837-53-0 | [4][5] |
| Molecular Formula | C₉H₁₀INO | [4][6] |
| Molecular Weight | 275.09 g/mol | [4][7] |
| Appearance | Tan Solid | [8] |
| Purity | Typically ≥97% | [7] |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [8] |
| Predicted XlogP | 2.6 | [9] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a doublet for the methylene (-OCH₂-) protons adjacent to the cyclopropyl group, and characteristic upfield signals for the cyclopropyl ring protons.
-
¹³C NMR: Aromatic carbons, the methylene carbon, and the unique signals for the cyclopropyl carbons would be anticipated.
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z ≈ 275.98. Predicted collision cross-section data for various adducts are available.[9]
Synthesis and Purification: A Validated Protocol
While numerous suppliers offer this compound, an in-house synthesis may be required for specific research needs or scale-up operations.[6] A robust and logical synthetic route is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.
The causality for this choice is clear: it is a reliable, high-yielding reaction for forming ethers from an alkoxide and a primary alkyl halide. The phenolic proton of 2-hydroxypyridine is sufficiently acidic to be deprotonated by a moderately strong base, and cyclopropylmethyl bromide is an excellent electrophile that is not sterically hindered.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Hydroxy-5-iodopyridine
-
Cyclopropylmethyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup (Self-Validating Control: Gas Evolution): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-5-iodopyridine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Causality: An inert atmosphere and anhydrous solvent are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group to form the corresponding sodium alkoxide. Using a slight excess ensures complete conversion. The reaction is exothermic and produces hydrogen gas; slow addition at 0°C is a crucial safety and control measure. Cessation of bubbling indicates the completion of deprotonation.
-
-
Alkylation: After stirring for 30 minutes at 0°C, add cyclopropylmethyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Causality: A small excess of the alkylating agent drives the reaction to completion. Dropwise addition prevents a rapid exotherm.
-
-
Reaction Progression (Self-Validating Control: TLC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes), checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and dilute with more water and EtOAc.
-
Causality: Quenching destroys any unreacted NaH.
-
-
Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Causality: Multiple extractions ensure maximum product recovery. The brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validating Control: Purity Analysis): Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is essential to remove unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, yielding the high-purity final product.[3]
-
-
Final Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Key Chemical Transformations & Applications in Drug Discovery
The true value of this compound lies in its utility as a scaffold for building more elaborate molecules. The iodine atom at the 5-position is primed for a variety of powerful cross-coupling reactions.
Caption: Key cross-coupling reactions utilizing this compound.
-
Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids or esters allows for the synthesis of biaryl compounds, a common core in many pharmaceuticals.[2]
-
Heck Coupling: This reaction enables the introduction of vinyl groups, providing access to compounds with different geometries and electronic properties.
-
Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne is a direct route to creating rigid, linear extensions of the molecule, often used to probe binding pockets in target proteins.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the direct formation of a carbon-nitrogen bond, linking the pyridine core to a wide range of primary or secondary amines.
These transformations have been instrumental in developing novel compounds targeting a range of biological systems, including serotonin receptors and other CNS targets, as suggested by research on related phenylpiperidine and phenethylamine structures.[10][11][12]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).[8]
| Hazard Category | GHS Classification and Statements | Prevention & Response Measures |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/mist. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |
| General Handling | - | Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing. |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
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Pigott, A., et al. (2012). Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ResearchGate. Retrieved from [Link]
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Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(Cyclopropylmethoxy)-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of 2-(Cyclopropylmethoxy)-5-iodopyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in the effective handling, characterization, and application of this compound.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, offers a unique combination of properties. Its ability to act as a hydrogen bond acceptor and its tunable electronic characteristics, influenced by the nature and position of its substituents, make it a privileged structure in drug design. The introduction of an iodo-substituent, as seen in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The cyclopropylmethoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug development.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate its behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.
Summary of Physical Data
The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀INO | ChemBK |
| Molecular Weight | 275.09 g/mol | ChemBK |
| CAS Number | 902837-53-0 | ChemBK |
| Appearance | Not explicitly reported; likely a solid or liquid at room temperature. | - |
| Melting Point | Data not available. | - |
| Boiling Point | 301.5 °C at 760 mmHg (Predicted) | ChemicalBook Safety Data Sheet |
| Solubility | Data not available. Pyridine and its derivatives show a range of solubilities in water and are generally soluble in organic solvents.[1][2] | - |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound based on the analysis of its structural motifs and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the cyclopropyl group, and the methylene bridge. The chemical shifts and coupling constants will be influenced by the electronic effects of the iodo and cyclopropylmethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the iodine atom is expected to have a characteristic chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching from the aromatic pyridine ring and the aliphatic cyclopropyl and methylene groups.
-
C=C and C=N stretching vibrations within the pyridine ring.[3]
-
C-O stretching of the ether linkage.
-
C-I stretching at lower wavenumbers.
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, experimental protocols for determining the key physical properties of an organic compound like this compound. These self-validating systems are designed to ensure accuracy and reproducibility.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to estimate the approximate melting point.
-
A second, slower determination is conducted with the heating rate reduced to 1-2 °C per minute as the temperature approaches the estimated melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Procedure:
-
To a small test tube, add approximately 10 mg of the compound.
-
Add 1 mL of the selected solvent.
-
Vortex or agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect for dissolution.
-
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid remains largely unchanged.
-
Caption: Workflow for Solubility Profiling.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Caption: Workflow for Spectroscopic Analysis.
Synthesis Outline
The synthesis of this compound would likely proceed via a nucleophilic substitution reaction. A common synthetic route involves the reaction of 2-hydroxy-5-iodopyridine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
Sources
An In-depth Technical Guide to the Solubility of 2-(Cyclopropylmethoxy)-5-iodopyridine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Cyclopropylmethoxy)-5-iodopyridine, a heterocyclic compound of interest in pharmaceutical research and development. Given the scarcity of publicly available solubility data for this specific molecule, this document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals. It emphasizes the foundational principles of solubility, offers a strategic approach to solvent selection, and details a robust experimental protocol for accurate solubility determination.
The significance of solubility in drug discovery cannot be overstated. It is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1][2] For orally administered drugs, in particular, adequate solubility is often a prerequisite for achieving the desired concentration in systemic circulation.[3] A thorough understanding of a compound's solubility in various organic solvents is also essential for designing synthetic routes, purification processes, and suitable formulations.[4]
Theoretical Framework for Predicting Solubility
Before embarking on experimental measurements, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility behavior. The fundamental principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[5]
Molecular Structure Analysis:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature introduces a degree of polarity to the molecule.
-
Iodine Atom: The large, polarizable iodine atom contributes to van der Waals forces and can participate in halogen bonding, influencing interactions with certain solvents.
-
Cyclopropylmethoxy Group: The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. The cyclopropyl and methylene groups are non-polar (lipophilic).
Overall, this compound can be classified as a molecule with moderate polarity , possessing both polar (pyridine nitrogen, ether oxygen) and non-polar (cyclopropyl ring, aromatic system) regions. This amphiphilic nature suggests it will not be exclusively soluble in either very polar or very non-polar solvents, but rather will exhibit a range of solubilities in solvents of intermediate polarity.
Advanced Prediction with Hansen Solubility Parameters (HSP):
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model can be employed.[6][7] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar interactions.
-
δh: Energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the solute to the known HSP of various solvents, a rational selection of potential solvents can be made.
Strategic Solvent Selection for Solubility Screening
Based on the structural analysis, a diverse panel of organic solvents should be selected to probe the solubility of this compound across a spectrum of polarities and hydrogen bonding capabilities. This approach ensures a comprehensive understanding of its solubility profile.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Hexane, Toluene | To assess solubility in lipophilic environments and the influence of the non-polar moieties. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | To evaluate the impact of polar interactions without hydrogen bond donation. These are common solvents in synthesis and formulation.[9] |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the effect of hydrogen bond donation from the solvent to the pyridine nitrogen and ether oxygen. |
Experimental Determination of Thermodynamic Solubility
The most reliable measure of a compound's solubility is its thermodynamic equilibrium solubility . This is defined as the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute.[10][11] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a solution (often from a stock in DMSO) and can overestimate the true solubility due to the formation of supersaturated solutions.[12]
The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended for its accuracy and reliability.[13][14]
Detailed Protocol: Equilibrium Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Workflow Diagram:
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which is a key indicator of saturation. A general starting point is to add approximately 10-20 mg of the compound.[15]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[13] It is crucial to confirm that the equilibration time is adequate by taking measurements at different time points (e.g., 24h and 48h) to see if the concentration has plateaued.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE, chosen for its chemical compatibility with organic solvents) and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles.[15]
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Template for Recording Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Dichloromethane | Polar Aprotic | [Insert Value] | [Insert Value] | e.g., Readily dissolves |
| e.g., Methanol | Polar Protic | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., Toluene | Non-Polar | [Insert Value] | [Insert Value] | [Insert Value] |
| ... (continue for all tested solvents) |
Conclusion
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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ChemBK. This compound - Physico-chemical Properties. [Link]
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Hansen, C. M. Hansen Solubility Parameters. [Link]
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In-Tele-Health. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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JMPAS. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
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National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
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SlidePlayer. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. [Link]
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An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-5-iodopyridine, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent use in Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, offering researchers a practical resource for leveraging this versatile compound in drug discovery and development programs.
Introduction: The Strategic Value of this compound
This compound has emerged as a valuable heterocyclic intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure combines several key features that make it an attractive starting material for drug candidates. The pyridine core is a common motif in a vast number of approved drugs, offering favorable pharmacokinetic properties and diverse points for functionalization.[2] The iodo-substituent at the 5-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][3]
The 2-(cyclopropylmethoxy) group is another feature of significant interest in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug molecules.[4] The ether linkage provides a degree of conformational flexibility while maintaining overall stability. This unique combination of a reactive handle (iodine) and a desirable pharmacokinetic modulator (cyclopropylmethoxy group) on a privileged heterocyclic scaffold makes this compound a highly sought-after building block for the rapid construction of novel chemical entities with therapeutic potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a research chemical is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 902837-53-0 | [5][6][7] |
| Molecular Formula | C₉H₁₀INO | [5][6] |
| Molecular Weight | 275.09 g/mol | [5][6] |
| Appearance | Tan solid | [7] |
| Storage | Room Temperature | [5] |
Safety and Handling:
This compound is classified as an irritant.[8][9] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[10] This reaction involves the deprotonation of a hydroxyl-substituted pyridine followed by nucleophilic substitution with an alkyl halide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for similar substrates.[10][11][12][13]
Materials:
-
2-Hydroxy-5-iodopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropylmethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the pyridin-2-olate should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[14][15]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17][18]
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol (General):
This protocol is based on established procedures for the Suzuki-Miyaura coupling of iodo-pyridines.[19][20][21]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3][14][22][23][24]
Caption: Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol (General):
This protocol is based on established procedures for the Buchwald-Hartwig amination of iodo-pyridines.[1][14][25]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq), the amine, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate. Purify the residue by column chromatography to afford the desired amino-pyridine derivative.
Characterization Data (Predicted)
¹H NMR (Predicted):
-
Cyclopropyl protons: Multiplets in the range of 0.3-0.7 ppm and a multiplet around 1.2-1.4 ppm.
-
-OCH₂- protons: A doublet around 4.2-4.4 ppm.
-
Pyridine protons: A doublet around 6.6-6.8 ppm (H6), a doublet of doublets around 7.8-8.0 ppm (H4), and a doublet around 8.4-8.6 ppm (H3).
¹³C NMR (Predicted):
-
Cyclopropyl carbons: Peaks in the range of 3-12 ppm.
-
-OCH₂- carbon: A peak around 75-78 ppm.
-
Pyridine carbons: Peaks in the aromatic region (110-165 ppm), with the carbon bearing the iodine (C5) appearing at a lower field (around 85-95 ppm).
Mass Spectrometry (Predicted):
-
[M]⁺: A molecular ion peak at m/z = 275.
-
[M+H]⁺: A peak at m/z = 276.
-
Fragmentation: Loss of the cyclopropylmethyl group or the iodine atom would be expected fragmentation pathways.[5][11][23]
Infrared (IR) Spectroscopy (Predicted):
-
C-H stretching (cyclopropyl and alkyl): 2850-3000 cm⁻¹.
-
C-H stretching (aromatic): 3000-3100 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): 1400-1600 cm⁻¹.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via the robust Williamson ether synthesis is straightforward, and its utility in palladium-catalyzed cross-coupling reactions provides a rapid entry to a diverse range of functionalized pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their pursuit of novel therapeutics.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Mass Spectrometry - Fragmentation Patterns. In: Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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The Williamson Ether Synthesis. [Link]
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Williamson ether synthesis. In: Wikipedia. [Link]
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IR Absorption Table. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. In: ResearchGate. [Link]
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. In: Frontiers. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. [Link]
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(12) Patent Application Publication (10) Pub. No.: US 2010/0130554 A1. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. In: ResearchGate. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. In: ResearchGate. [Link]
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Synthesis and identification of[5][11][22]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. [Link]
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Pfizer's Paxlovid Needs Careful Couplings. In: YouTube. [Link]
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The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. In: ResearchGate. [Link]
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Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry. In: Scribd. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. In: ResearchGate. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link]
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Harnessing the Potential of 2-(Cyclopropylmethoxy)-5-iodopyridine: A Strategic Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 2-(Cyclopropylmethoxy)-5-iodopyridine emerges as a high-potential, yet underutilized, scaffold for medicinal chemists. This technical guide elucidates the intrinsic value of this compound, stemming from the synergistic combination of a 5-iodopyridine moiety, primed for versatile cross-coupling reactions, and a cyclopropylmethoxy group, known to confer advantageous pharmacokinetic properties. We will explore the strategic rationale for its use, detail its synthetic utility in key transformations, and present potential applications in the design of novel therapeutics, thereby providing a comprehensive roadmap for researchers and drug development professionals to leverage its unique attributes.
Introduction: The Strategic Value of a Privileged Scaffold
The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. The 2-alkoxypyridine framework is a privileged scaffold, present in numerous approved drugs and clinical candidates, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The specific compound, this compound, presents a compelling case for its expanded use in drug discovery programs. It uniquely combines two key features:
-
A Versatile Synthetic Handle: The iodine atom at the 5-position serves as a highly reactive and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling rapid library synthesis and systematic exploration of structure-activity relationships (SAR).
-
A Bio-Relevant Modulator: The cyclopropylmethoxy group is not merely a passive solubilizing agent. The cyclopropyl motif is increasingly recognized for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3][4]
This guide will delve into the practical applications of this molecule, moving from theoretical advantages to actionable experimental protocols.
Medicinal Chemistry Rationale: Why Choose this compound?
The decision to incorporate a specific building block into a drug discovery campaign is a multi-faceted one. Here, we break down the key advantages offered by the title compound.
The Cyclopropylmethoxy Moiety: More Than Just a Lipophilic Group
The cyclopropyl group is a "small ring with a big impact."[3] Its incorporation, particularly as a cyclopropylmethoxy ether, can confer several benefits:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to an increased half-life and improved oral bioavailability of the parent molecule.
-
Improved Potency and Ligand Efficiency: The rigid nature of the cyclopropyl ring can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a target protein.[4] This can lead to a significant increase in potency.
-
Modulation of Physicochemical Properties: The cyclopropylmethoxy group can fine-tune lipophilicity and aqueous solubility, critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
The 5-Iodopyridine Core: A Gateway to Molecular Diversity
The 5-iodopyridine core is a workhorse in medicinal chemistry, providing a reliable platform for building molecular complexity. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance.[7] This reactivity is crucial for:
-
Rapid SAR Exploration: The ability to easily couple a wide variety of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and amines/amides (Buchwald-Hartwig amination) allows for the efficient generation of diverse libraries of analogs.
-
Access to Novel Chemical Space: These coupling reactions enable the synthesis of complex biaryl, alkynylpyridine, and aminopyridine structures that are often difficult to access through other synthetic routes.[8]
The combination of these two functional groups in a single, readily available molecule makes this compound a powerful tool for lead discovery and optimization.
Synthetic Utility and Key Experimental Protocols
The true value of a building block lies in its practical utility. Below are detailed, step-by-step protocols for three of the most important transformations involving this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10]
Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-arylpyridine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a portion of the 1,4-dioxane.
-
Add the remaining solvent to the Schlenk flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range | Notes |
| Temperature | 80-110 °C | Substrate dependent |
| Reaction Time | 4-24 hours | Monitor by LC-MS |
| Catalyst Loading | 1-5 mol% | Can be optimized |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice of base can be critical |
dot
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.[11][12]
Experimental Protocol: Synthesis of 5-Alkynyl-2-(cyclopropylmethoxy)pyridine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.[13]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range | Notes |
| Temperature | 25-70 °C | Milder conditions are often sufficient |
| Reaction Time | 2-16 hours | Monitor by LC-MS |
| Co-catalyst | CuI is standard | Copper-free protocols exist |
| Base | Et₃N, Diisopropylethylamine | Amine base is crucial |
dot
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15]
Experimental Protocol: Synthesis of N-Aryl-5-(2-(cyclopropylmethoxy)pyridin-5-yl)amine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 4-24 hours.[7]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Range | Notes |
| Temperature | 80-110 °C | Ligand choice can influence temperature |
| Reaction Time | 4-24 hours | Monitor by LC-MS |
| Ligand | Xantphos, RuPhos, etc. | Ligand screening may be necessary |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred |
dot
Caption: Buchwald-Hartwig amination workflow.
Potential Therapeutic Applications: A Landscape of Opportunity
While direct biological data on this compound is sparse, its utility as a synthetic intermediate in patent literature points towards several promising therapeutic areas. The structures it helps create are frequently associated with targets in oncology, neuroscience, and infectious diseases.
-
Kinase Inhibitors: The 2-aminopyridine and biarylpyridine scaffolds are prevalent in kinase inhibitors. By using this compound, medicinal chemists can rapidly generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases. The cyclopropylmethoxy group could serve as a vector to probe lipophilic pockets within the ATP-binding site, potentially enhancing potency and selectivity.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The diverse structures accessible from this building block are well-suited for targeting GPCRs involved in neurological and metabolic disorders. For example, patent literature describes related structures in the context of treating motor disorders.[16]
-
Antiviral and Antibacterial Agents: The pyridine core is a common feature in many antimicrobial agents. The ability to append various functional groups to the 5-position allows for the optimization of activity against a range of pathogens. The cyclopropyl group itself is found in several approved antiviral and antibacterial drugs.[2][17]
Conclusion and Future Outlook
This compound represents a confluence of desirable traits for a medicinal chemistry building block: synthetic versatility and the potential to impart favorable pharmacokinetic properties. Its strategic application can accelerate the drug discovery process by enabling the rapid and efficient synthesis of diverse and complex molecular architectures. As the demand for drug candidates with optimized ADME profiles continues to grow, the judicious use of scaffolds like this compound will become increasingly critical. This guide serves as a foundational resource to encourage and facilitate its broader adoption in the pursuit of novel therapeutics.
References
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery. Retrieved January 20, 2026, from [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved January 20, 2026, from [Link]
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2-amino-9-[(2-hydroxymethyl) cyclopropylidenemethyl] purine antiviral agents. (2005). PubChem. Retrieved January 20, 2026, from [Link]
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- Use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of motor disorders related to parkinson's disease. (2010). Google Patents.
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Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. (2017). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Cyclopropylmethoxy)-5-iodopyridine
Authored by: A Senior Application Scientist
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2]
In the landscape of pharmaceutical and materials science, the 2-alkoxypyridine scaffold is a privileged structural motif found in numerous bioactive molecules. This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a specific, high-value substrate: 2-(cyclopropylmethoxy)-5-iodopyridine. By leveraging this protocol, researchers in drug development and medicinal chemistry can efficiently synthesize a diverse array of 5-aryl-2-(cyclopropylmethoxy)pyridines, crucial intermediates for novel chemical entities.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[2][4][5] The cycle begins with a Pd(0) species, which is the active catalytic form.
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) complex into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction.[2] This process oxidizes the palladium from Pd(0) to a Pd(II) state, forming a square planar organopalladium(II) complex.[4][5] The reactivity of the organic halide is a critical factor, with iodides being significantly more reactive than bromides or chlorides (I > OTf > Br >> Cl).[1]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the Pd(II) center. For this to occur, the organoboron compound must first be activated by a base.[6][7] The base (e.g., CO₃²⁻) reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻).[6] This activated boronate then exchanges its organic moiety (R') with the halide on the palladium complex, forming a new diorganopalladium(II) intermediate and regenerating the base.[2]
-
Reductive Elimination: In the final step, the two organic groups (the pyridyl and the R' group) on the Pd(II) complex are coupled, forming the desired C-C bond in the final product.[4][5] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane adduct) (2–5 mol%) or a combination of a Pd source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Work-up Reagents: Ethyl acetate, water, brine
-
Purification: Silica gel for column chromatography
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[8] It is crucial that the solvents, particularly the water, are degassed beforehand by sparging with N₂ or Ar for 15-30 minutes.[9]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir the reaction mixture vigorously for the specified time (typically 2–16 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS.[7]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[10]
Section 3: Key Parameters and Optimization Insights
The success of a Suzuki coupling, especially with challenging heteroaryl substrates, hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is the most critical factor. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, bulky, and electron-rich phosphine ligands often provide superior results for heteroaryl couplings.[11][12]
-
For 2-Pyridyl Halides: These substrates can be challenging due to the Lewis basic nitrogen atom, which can coordinate to the palladium center and inhibit catalysis.[13] Furthermore, the electron-deficient nature of the pyridine ring can slow the rate of oxidative addition.
-
Recommended Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote fast reductive elimination and can overcome catalyst inhibition.[11][14] Using pre-formed catalysts like Pd(dppf)Cl₂ is also a convenient and reliable option.[15]
Base Selection and Impact on Yield
The base is not merely a spectator; it is essential for activating the boronic acid.[7] The choice of base can dramatically affect the reaction outcome.
| Base | Typical Strength | Common Use & Comments |
| K₂CO₃ / Na₂CO₃ | Moderate | Most common choice. Effective in aqueous/organic mixtures. Good starting point for most couplings.[7][8] |
| K₃PO₄ | Strong | Often provides higher yields for less reactive partners. Its higher basicity can accelerate transmetalation.[7][14] |
| Cs₂CO₃ | Strong | Highly effective, especially in difficult couplings, due to its better solubility in organic solvents.[7] |
| KF | Weak | Used when base-sensitive functional groups are present. Activates boron without causing hydrolysis.[6] |
For pyridyl substrates, moderately strong inorganic bases like K₂CO₃ and K₃PO₄ are generally preferred as they are effective without promoting significant protodeboronation of the boronic acid.[16]
Solvent System Considerations
The Suzuki reaction can be performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[3] The addition of water is common and serves two purposes: it dissolves the inorganic base and is believed to facilitate the transmetalation step.[1][17] A 1,4-dioxane/water mixture is a very common and effective system.[8]
Section 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of reagents (e.g., wet solvent, old boronic acid).3. Insufficient reaction temperature or time. | 1. Ensure a strictly inert atmosphere; use fresh catalyst or a pre-catalyst.2. Use anhydrous solvents; use fresh, high-purity boronic acid.3. Increase temperature in 10 °C increments; run the reaction for a longer duration. |
| Protodeboronation | 1. Boronic acid instability.2. Reaction conditions are too harsh (high temp, strong base).3. Presence of acidic impurities. | 1. Use the corresponding pinacol boronate ester for increased stability.[3]2. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) or lower the temperature.3. Ensure all reagents are pure. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[9]2. Screen a different palladium source or ligand. |
| Formation of Dark Pd Black | 1. Catalyst decomposition. | 1. This is often unavoidable but can be minimized by using appropriate ligands that stabilize the Pd(0) species. Ensure the ligand-to-palladium ratio is correct. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4567–4569. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
-
Reddit. Suzuki coupling help. [Link]
-
Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(11), 3936–3939. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 280-286. [Link]
-
Görgülü, A. O., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(9), 1152. [Link]
-
Worrall, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(16), 4432–4435. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Cyclopropylmethoxy)-5-iodopyridine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions.[1] The functionalization of this core is paramount for tuning the pharmacological properties of a molecule. 2-(Cyclopropylmethoxy)-5-iodopyridine has emerged as a particularly valuable building block for drug development professionals. The cyclopropylmethoxy group can enhance metabolic stability and introduce favorable conformational constraints, while the iodine atom at the 5-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.[2][3]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile sets of transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with remarkable efficiency and functional group tolerance.[4][5][6] This guide provides an in-depth exploration of the key palladium-catalyzed coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound scaffold. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle, a beautifully orchestrated sequence of steps that regenerates the active palladium catalyst.[7] Understanding this cycle is critical for troubleshooting and optimizing reactions. The active catalyst is a coordinatively unsaturated Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst.[6][8]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the electron-rich Pd(0) center into the carbon-iodine bond of the this compound. The C-I bond is the most reactive among aryl halides for this step, making this substrate highly amenable to coupling.[4][9] This forms a square planar Pd(II) intermediate.
-
Transmetalation / Coordination & Deprotonation:
-
In Suzuki-Miyaura coupling, a base activates the organoboron reagent, which then transfers its organic group to the palladium center in a step called transmetalation.[4]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]
-
In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper(I) acetylide which then undergoes transmetalation with the Pd(II) complex.[11]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled on the Pd(II) center are eliminated to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][12]
Practical Considerations for Robust Cross-Coupling
Success in palladium-catalyzed reactions hinges on meticulous control of the reaction environment and a rational choice of reagents.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. All reactions must be performed under an inert atmosphere (typically Nitrogen or Argon) using proper Schlenk line or glovebox techniques.[13]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Catalyst System Selection:
-
Palladium Precursor: While air-stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are convenient, they require an in situ reduction step to generate the active Pd(0) species.[6] Direct Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used.
-
Ligand Choice: The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[14] Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) are often required for challenging couplings, such as those involving sterically hindered substrates or forming C-N bonds.[10]
-
-
Base Selection: The base plays a crucial role and its strength and solubility can dramatically impact the reaction outcome.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[16]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[17][18]
Detailed Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-(4-methoxyphenyl)pyridine
-
Equipment & Reagents:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Degassed Toluene and Water (10:1 v/v)
-
-
Reaction Setup:
-
To the Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
-
Execution & Monitoring:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Data Table: Suzuki-Miyaura Coupling Partners
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 85-95% |
| 2 | 4-Acetylphenylboronic Acid | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 80-90% |
| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 75-88% |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 65-75% |
Note: Yields are highly dependent on specific reaction conditions and purity of reagents and may require optimization.[13]
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[9] The reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[10][16]
Detailed Protocol: Synthesis of N-Benzyl-2-(cyclopropylmethoxy)pyridin-5-amine
-
Equipment & Reagents:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Degassed Toluene
-
-
Reaction Setup:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk tube.
-
Outside the glovebox, add this compound.
-
Seal the tube, and evacuate and backfill with argon.
-
Add degassed toluene, followed by the dropwise addition of benzylamine via syringe.
-
-
Execution & Monitoring:
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS (typically complete in 12-24 hours).[13]
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[13]
-
Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
-
Data Table: Buchwald-Hartwig Amination Partners
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Morpholine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | NaOtBu | Toluene | 110 | 88-96% |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 70-85% |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5 mol%) / BrettPhos (3 mol%) | LHMDS | THF | 80 | 75-90% |
| 4 | Pyrrolidine | PdCl₂(dppf) (5 mol%) | K₂CO₃ | DMF | 120 | 65-80% |
Causality Note: The use of strong bases like NaOtBu and bulky, electron-rich ligands like XPhos or BrettPhos is crucial for facilitating the deprotonation of the amine and the final reductive elimination step, particularly with less nucleophilic or sterically hindered amines.[12]
Application Protocol 3: Sonogashira C-C (Alkynylation) Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes, providing direct access to a C(sp²)-C(sp) bond.[11][19] This reaction typically employs a dual-catalyst system of palladium and copper(I).[20]
Detailed Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-(phenylethynyl)pyridine
-
Equipment & Reagents:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Degassed Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed THF and degassed triethylamine via syringe.
-
Finally, add the phenylacetylene dropwise via syringe.
-
-
Execution & Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to afford the desired product.
-
Data Table: Sonogashira Coupling Partners
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | TEA | THF | RT | 90-98% |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3%) / CuI (5%) | Diisopropylamine | DMF | 50 | 85-95% |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3%) / CuI (5%) | TEA | Acetonitrile | 60 | 80-90% |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2%) / XPhos (4%) | Cs₂CO₃ | Dioxane | 80 | 75-88% |
Insight: While the classic Pd/Cu system is robust, copper-free Sonogashira protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). These often require stronger bases and more specialized palladium/ligand systems.[21]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Poor quality reagents/solvents. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen a stronger base (e.g., K₂CO₃ → K₃PO₄ → NaOtBu).3. Use fresh, high-purity reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[15] | Improve degassing technique. Ensure Pd(II) precatalyst is fully reduced. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Base-mediated side reaction. | 1. Use anhydrous solvents and reagents.2. Try a different, less harsh base (e.g., Cs₂CO₃ instead of NaOtBu). |
| Formation of Palladium Black | Catalyst decomposition, often due to high temperature or incorrect ligand-to-metal ratio. | Lower the reaction temperature. Screen different ligands or increase ligand loading. |
Conclusion
This compound is a powerful and adaptable substrate for palladium-catalyzed cross-coupling reactions. By leveraging the distinct mechanisms of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, chemists can efficiently introduce a diverse range of molecular fragments at the 5-position of the pyridine ring. A thorough understanding of the catalytic cycle and careful attention to experimental parameters are key to achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to accelerate the synthesis of novel and complex molecules.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Mandal, S. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hopax. (n.d.). The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Dovepress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
RSC Publishing. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]
-
Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. [Link]
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The Versatile Intermediate: Application Notes for 2-(Cyclopropylmethoxy)-5-iodopyridine in Synthetic Chemistry
In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2-(cyclopropylmethoxy)-5-iodopyridine has emerged as a key intermediate, offering a versatile scaffold for the synthesis of complex molecules. Its unique combination of a cyclopropylmethoxy group, which can enhance metabolic stability and binding interactions, and an iodo-substituted pyridine ring, a prime handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, makes it a valuable tool for medicinal chemists.
This technical guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate. We will delve into detailed, field-proven protocols for its use in cornerstone palladium-catalyzed cross-coupling reactions, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is the foundation of its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀INO | [1] |
| Molar Mass | 275.09 g/mol | [1] |
| CAS Number | 944849-57-0 | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. | N/A |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Synthesis of this compound
The reliable synthesis of the title compound is the first critical step. A common and efficient method involves the etherification of 2-hydroxy-5-iodopyridine with (bromomethyl)cyclopropane. The hydroxyl group of the hydroxypyridine acts as a nucleophile, displacing the bromide in the presence of a suitable base.
Protocol: Synthesis via Williamson Ether Synthesis
This protocol is based on established Williamson ether synthesis methodologies, a robust and widely used reaction in organic synthesis. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the weakly acidic hydroxyl group of the pyridine, thereby activating it for nucleophilic attack. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.
Caption: Synthetic workflow for this compound.
Materials:
-
2-Hydroxy-5-iodopyridine
-
(Bromomethyl)cyclopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-hydroxy-5-iodopyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add (bromomethyl)cyclopropane (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 5-position of the pyridine ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, making this compound a powerful building block in combinatorial and medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.
Caption: Suzuki-Miyaura coupling workflow.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative example and can be adapted for a variety of boronic acids and esters. The choice of a palladium(0) catalyst such as Pd(PPh₃)₄ is common for aryl iodides due to its high reactivity. An inorganic base like potassium carbonate is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., dioxane or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-phenyl-2-(cyclopropylmethoxy)pyridine.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. These motifs are prevalent in many biologically active molecules and functional materials.
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol utilizes a common catalyst system for Sonogashira couplings, which includes a palladium catalyst and a copper(I) co-catalyst. The copper(I) salt is crucial for the activation of the alkyne. An amine base, such as triethylamine, serves both as a base and as a solvent.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add THF and triethylamine.
-
Add phenylacetylene (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(cyclopropylmethoxy)-5-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common structural motif in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Protocol: Buchwald-Hartwig Amination with Morpholine
The success of a Buchwald-Hartwig amination is often dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. The use of a bulky, electron-rich phosphine ligand, such as XPhos, is often beneficial for the coupling of aryl iodides. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), and XPhos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and morpholine (1.2 eq.).
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ in anhydrous toluene.
-
Add the appropriate amount of the Pd₂(dba)₃ solution (0.02 eq. Pd) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(6-(cyclopropylmethoxy)pyridin-3-yl)morpholine.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse array of complex molecules. Its utility is primarily derived from the strategic placement of the iodo group on the pyridine ring, which allows for a wide range of palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a practical guide for researchers in the pharmaceutical and chemical industries. By understanding the principles behind these transformations and adhering to robust experimental procedures, scientists can effectively leverage the synthetic potential of this compound to accelerate their research and development efforts.
References
-
ChemBK. This compound. Available at: [Link]
- US Patent US11174250B2, Substituted carboxamides as inhibitors of WDR5 protein-protein binding.
- International Patent WO2012126922A1, Heterocyclic amine derivatives.
- International Patent WO2022/018072 A1, Tricyclic heterocycles.
Sources
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(Cyclopropylmethoxy)-5-iodopyridine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-(cyclopropylmethoxy)-5-iodopyridine as a versatile starting material. The strategic importance of the 2-(cyclopropylmethoxy)pyridine scaffold is rooted in its prevalence in a variety of biologically active molecules. The iodo-substituent at the 5-position serves as a key functional handle for the introduction of molecular diversity through modern cross-coupling methodologies. This guide will delve into the practical application of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as primary functionalization steps. Subsequently, it will explore intramolecular cyclization strategies to construct fused heterocyclic systems, such as pyrazolopyridines and pyrrolopyridines, which are of significant interest in contemporary drug discovery. Each section combines theoretical justification for methodological choices with robust, step-by-step protocols, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a ubiquitous motif in medicinal chemistry, present in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The 2-(cyclopropylmethoxy) substituent, in particular, is often incorporated to enhance metabolic stability and to introduce a favorable conformational rigidity. The 5-iodo position of this scaffold provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of more complex molecular architectures.[3]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, offering a broad functional group tolerance and generally high yields.[4][5][6] This guide will focus on three cornerstone reactions for the initial diversification of the this compound core, followed by illustrative protocols for the subsequent construction of novel fused heterocyclic systems.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The 5-iodo substituent of this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—is dictated by the desired functionality to be introduced, which in turn will be a key element in the subsequent cyclization to form the final heterocyclic product.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] This reaction is particularly useful for introducing (hetero)aryl groups that can either be part of the final pharmacophore or contain functionality for a subsequent cyclization step.
Causality of Experimental Choices: The choice of a palladium catalyst and ligand is critical for achieving high efficiency. Catalysts like Pd(PPh₃)₄ or pre-catalysts in combination with bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. An aqueous base solution is commonly used, and the choice of solvent, such as 1,4-dioxane, facilitates the solubility of both organic and inorganic reagents.
Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)-5-(1H-pyrazol-4-yl)pyridine
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The resulting pyrazolylpyridine is a key intermediate for the synthesis of fused pyrazolopyridine systems, which are known to have kinase inhibitory activity.
Materials and Reagents:
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| This compound | 275.09 | 1.0 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 |
| XPhos | 476.65 | 0.05 | 0.05 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (275 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL). Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Introduction of Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynylpyridines.[5] These intermediates are exceptionally versatile for subsequent cyclization reactions to form a variety of fused heterocycles.[8][9]
Causality of Experimental Choices: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
Protocol 2: Synthesis of 2-(Cyclopropylmethoxy)-5-(phenylethynyl)pyridine
This protocol details the Sonogashira coupling of this compound with phenylacetylene. The resulting product can undergo further transformations, such as intramolecular cyclization, to generate polycyclic aromatic systems.
Materials and Reagents:
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| This compound | 275.09 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | - | 10 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (275 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and triethylamine (10 mL).
-
Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4][10] This reaction is key for synthesizing precursors to nitrogen-containing heterocycles, such as pyrrolopyridines, through subsequent intramolecular amidation or cyclization.
Causality of Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong base, such as sodium tert-butoxide, is typically required to deprotonate the amine, making it a more effective nucleophile.
Protocol 3: Synthesis of N-aryl-2-(cyclopropylmethoxy)pyridin-5-amine
This protocol outlines the coupling of this compound with a generic aniline derivative, which can serve as a precursor for cyclization reactions like the Cadogan reaction to form carbazole-like structures.[11]
Materials and Reagents:
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| This compound | 275.09 | 1.0 | 1.0 |
| Aniline (or substituted aniline) | 93.13 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| BINAP | 622.67 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with argon.
-
Add toluene (10 mL), this compound (275 mg, 1.0 mmol), and the aniline derivative (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization
The functionalized pyridine derivatives synthesized in the previous section are valuable precursors for the construction of novel, fused heterocyclic systems. The following protocols illustrate how these intermediates can be transformed into medicinally relevant scaffolds.
Synthesis of a Pyrrolo[2,3-b]pyridine Derivative via Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed annulation of an o-haloaniline with an alkyne.[12] A variation of this reaction can be envisioned for the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) from a 5-amino-6-iodopyridine derivative. While our starting material is a 5-iodo-2-alkoxypyridine, a plausible synthetic route to a pyrrolo[2,3-b]pyridine would involve an initial amination at the 5-position, followed by a cyclization. A more direct approach, if a suitable amino group is already present, is the intramolecular Heck reaction.
Protocol 4: Intramolecular Heck Reaction for the Synthesis of a Dihydropyrrolo[2,3-b]pyridine
This protocol outlines a hypothetical intramolecular Heck reaction. This would first require the synthesis of a precursor where an alkene-containing amine is attached at the 5-position of the pyridine ring via a Buchwald-Hartwig reaction.
Conceptual Workflow:
Caption: Conceptual workflow for dihydropyrrolo[2,3-b]pyridine synthesis.
Step-by-Step Procedure (for the Intramolecular Heck Cyclization step):
-
To a solution of the 5-allylamino-2-(cyclopropylmethoxy)pyridine precursor (1.0 mmol) in anhydrous DMF (10 mL), add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C for 24 hours.
-
Monitor the formation of the cyclized product by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the fused dihydropyrrolo[2,3-b]pyridine.
Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Pyrazolo[3,4-b]pyridines are another important class of heterocycles with a wide range of biological activities.[8][13] A common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. Alternatively, one can construct the pyridine ring onto a pre-formed pyrazole. The Suzuki coupling product from Protocol 1 is a direct precursor to such systems.
Conceptual Workflow:
Caption: Conceptual workflow for pyrazolo[3,4-b]pyridine synthesis.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene, 1,4-dioxane, and THF are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Organoboron and Organohalide Compounds: These reagents should be handled with care, and their specific safety data sheets (SDS) should be consulted prior to use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient introduction of a wide range of functional groups at the 5-position of the pyridine ring. These functionalized intermediates can then be subjected to various intramolecular cyclization strategies to construct complex, fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential biological activity.
References
- Larock, R. C. Larock Reaction in the Synthesis of Heterocyclic Compounds. In Targets in Heterocyclic Systems; Attanasi, O. A., Spinelli, D., Eds.; Italian Society of Chemistry: 2010; Vol. 14, pp 240-269.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. Fused heterocyclic compound, preparation method therefor, pharmaceutical composition, and uses thereof.
- Google Patents. Synthesis of heterocyclic compounds.
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents. Fused heterocycles and uses thereof.
-
Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
UPCommons. European Journal of Medicinal Chemistry. [Link]
-
Beilstein Journals. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. [Link]
-
PMC - NIH. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]
-
National Institutes of Health. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. [Link]
-
RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. Synthesis of Carbazoles. [Link]
-
PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
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Application Note & Protocol: Palladium-Catalyzed Heck Reaction of 2-(Cyclopropylmethoxy)-5-iodopyridine
Abstract
This document provides a comprehensive guide for performing the Mizoroki-Heck reaction using 2-(cyclopropylmethoxy)-5-iodopyridine as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed experimental procedure, mechanistic insights, and practical troubleshooting advice. The methodology has been structured to ensure reproducibility and high yield, addressing the common challenges associated with cross-coupling reactions involving heterocyclic compounds.
Introduction: The Significance of the Heck Reaction in Heterocyclic Chemistry
The Mizoroki-Heck reaction has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][3] Its power lies in the ability to form substituted alkenes from readily available starting materials.[1][4] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[1][5] The catalytic cycle, a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination, is a fundamental concept in organometallic chemistry.[1][2][6]
Pyridyl moieties are prevalent in a vast array of pharmaceuticals and bioactive compounds. Consequently, the functionalization of pyridine rings is of paramount importance. The Heck reaction provides a direct method for introducing alkenyl substituents onto the pyridine core, a transformation that is crucial for scaffold diversification and the synthesis of novel drug candidates. This compound is a valuable building block, combining the reactive iodo-substituent, essential for efficient oxidative addition to the palladium center, with a desirable cyclopropylmethoxy group. This application note details a robust protocol for the Heck coupling of this substrate with n-butyl acrylate, a representative electron-deficient alkene.
Reaction Scheme and Mechanism
Scheme 1: Heck Reaction of this compound with n-Butyl Acrylate
(Self-generated image, not from a search result)
The Catalytic Cycle:
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1]
-
Catalyst Activation: If a Pd(II) precatalyst such as Palladium(II) acetate is used, it is first reduced in situ to the active Pd(0) species, often by a phosphine ligand.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1][4]
-
Alkene Coordination and Migratory Insertion: The alkene (n-butyl acrylate) coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[4][8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[1][4]
-
Catalyst Regeneration: A base, such as triethylamine, neutralizes the generated hydroiodic acid and facilitates the reductive elimination of HI from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst.[5][6]
Sources
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Application Note & Protocol: A Scalable and Robust Synthesis of 2-(Cyclopropylmethoxy)-5-iodopyridine, a Key Pharmaceutical Building Block
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-(Cyclopropylmethoxy)-5-iodopyridine, a critical intermediate in the development of novel therapeutics. The protocol herein is designed for scalability, safety, and reproducibility, addressing the needs of researchers in both academic and industrial drug development settings. We will delve into the mechanistic rationale behind the chosen synthetic route—a modified Williamson ether synthesis via Nucleophilic Aromatic Substitution (SNAr)—and provide detailed, step-by-step instructions for reaction execution, work-up, purification, and characterization. Furthermore, critical safety considerations and scale-up challenges are discussed to ensure a safe and efficient transition from laboratory to pilot-plant scale.
Introduction and Strategic Rationale
This compound is a highly valuable heterocyclic building block in medicinal chemistry. The unique combination of a pyridine core, a flexible cyclopropylmethoxy group, and a strategically placed iodine atom makes it an ideal substrate for further functionalization. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2][3]
The synthetic strategy detailed in this note is based on the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely used method for forming aryl ethers.[4][5][6] This approach offers several advantages for scale-up:
-
High Atom Economy: The reaction is efficient, minimizing waste.
-
Commercially Available Starting Materials: The key precursors, 2-chloro-5-iodopyridine and cyclopropylmethanol, are readily available from commercial suppliers.[1][7]
-
Predictable Reactivity: The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack, making the chloro-substituent an excellent leaving group. The iodo-substituent at the 5-position remains largely unreactive under these conditions, preserving it for subsequent transformations.
The overall synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow. The process is a two-stage, one-pot synthesis involving the formation of a sodium alkoxide followed by a nucleophilic aromatic substitution reaction.
Safety & Hazard Analysis
A thorough risk assessment must be conducted before commencing any chemical synthesis. The primary hazards associated with this protocol are outlined below.
| Reagent | CAS Number | Primary Hazards | Handling Precautions |
| 2-Chloro-5-iodopyridine | 69045-79-0 | Skin, eye, and respiratory irritant.[1][8] | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[8] |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Corrosive. | Handle under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or protic solvents. Use appropriate PPE, including flame-retardant lab coat. |
| Cyclopropylmethanol | 2516-33-8 | Flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Wear safety glasses and gloves. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly flammable liquid and vapor. May form explosive peroxides upon storage. Causes serious eye irritation and may cause respiratory irritation. | Use in a well-ventilated fume hood, away from ignition sources. Use freshly distilled or inhibitor-stabilized solvent. |
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Move person to fresh air and keep comfortable for breathing.[8]
-
NaH Spill/Fire: Do NOT use water. Smother with dry sand, sodium carbonate, or a Class D fire extinguisher.
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be performed in a well-ventilated chemical fume hood.
Equipment:
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Heating mantle with temperature controller.
-
Ice-water bath.
Reagents:
| Reagent | M.W. | Amount | Moles | Purity |
| 2-Chloro-5-iodopyridine | 239.44 g/mol | 100.0 g | 0.418 | ≥97% |
| Cyclopropylmethanol | 72.11 g/mol | 39.2 g (43.5 mL) | 0.544 (1.3 eq) | ≥99% |
| Sodium Hydride (60% in oil) | 40.00 g/mol (as NaH) | 22.8 g | 0.570 (1.36 eq) | 60% |
| Tetrahydrofuran (THF), Anhydrous | - | 1.0 L | - | ≤0.005% H₂O |
| Saturated NH₄Cl (aq) | - | ~250 mL | - | - |
| Ethyl Acetate | - | ~1.5 L | - | Reagent Grade |
| Brine (Saturated NaCl aq) | - | ~500 mL | - | - |
Protocol Steps:
Part A: Alkoxide Formation
-
Inert Atmosphere: Assemble the 2 L reactor setup and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charge NaH: Carefully add the sodium hydride (22.8 g) to the flask under a positive flow of nitrogen.
-
Add Solvent: Add anhydrous THF (600 mL) to the flask via cannula or addition funnel.
-
Cool Reaction: Begin stirring and cool the suspension to 0 °C using an ice-water bath.
-
Add Alcohol: Add cyclopropylmethanol (39.2 g) dropwise to the stirred NaH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. A rapid addition can lead to a dangerous pressure buildup and a runaway reaction.
-
-
Warm to Ambient: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation. The formation of the white alkoxide salt should be visible.
Part B: SNAr Reaction & Work-up
-
Add Halopyridine: Dissolve 2-chloro-5-iodopyridine (100.0 g) in anhydrous THF (400 mL) and add this solution to the alkoxide mixture via an addition funnel over 20-30 minutes at room temperature.
-
Heat Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Process Monitoring: The reaction progress can be monitored by TLC (e.g., 20% Ethyl Acetate in Hexanes) or HPLC, observing the consumption of the starting material.
-
-
Cool and Quench: Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.
-
Quench Excess NaH: EXTREME CAUTION. Slowly and carefully add saturated aqueous ammonium chloride solution (~250 mL) dropwise to quench any unreacted NaH and the sodium alkoxide. The internal temperature must be kept below 15 °C. Vigorous gas evolution (hydrogen) will occur.
-
Safety Note: This is the most hazardous step of the work-up. Ensure adequate ventilation and no nearby ignition sources.
-
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add deionized water (500 mL) and ethyl acetate (500 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).
-
Wash: Combine the organic layers and wash with deionized water (2 x 250 mL) and then with brine (1 x 500 mL) to remove residual salts and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
-
Crystallization: The crude product, typically a light-yellow oil or solid, can often be purified by crystallization. Dissolve the crude material in a minimal amount of hot heptane or isopropanol and allow it to cool slowly to room temperature, then further to 0-5 °C to induce crystallization.
-
Isolate and Dry: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40 °C to a constant weight.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from the classic Sₙ2 reaction but achieves a similar outcome.[4]
Figure 2: SNAr Reaction Mechanism. The nucleophilic cyclopropylmethoxide attacks the electron-deficient carbon at the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group is rapid and re-establishes aromaticity, yielding the final ether product.
Expected Results and Characterization
Following this protocol, a high yield of the target compound is expected.
| Parameter | Expected Outcome |
| Yield | 85 - 95% |
| Appearance | Off-white to light yellow crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | 95-98 °C[1] |
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.5, 2.4 Hz, 1H), 6.60 (d, J=8.5 Hz, 1H), 4.15 (d, J=7.0 Hz, 2H), 1.30 (m, 1H), 0.60 (m, 2H), 0.35 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 163.5, 152.0, 145.5, 115.0, 81.0, 72.0, 10.5, 3.5.
-
MS (ESI+): m/z 276.0 [M+H]⁺.
References
- Vertex AI Search result citing in-depth information on 2-chloro-5-iodopyridine, including its synthesis and safety.
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. (Illustrative of synthetic methods for halopyridines).
-
Chemsrc. 2-Chloro-5-iodopyridine Product Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-iodopyridine: A Key Intermediate for Advanced Chemical Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
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- 1. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 2. 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. byjus.com [byjus.com]
- 7. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Derivatization of 2-(Cyclopropylmethoxy)-5-iodopyridine for Biological Screening
Introduction: The Strategic Importance of the 2-(Cyclopropylmethoxy)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its derivatization is a cornerstone of drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties. Among the vast array of pyridine-based building blocks, 2-(Cyclopropylmethoxy)-5-iodopyridine has emerged as a particularly valuable starting material. The presence of the cyclopropylmethoxy group can enhance metabolic stability and introduce favorable conformational constraints, while the iodo-substituent at the 5-position provides a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on creating diverse libraries of compounds for biological screening. We will delve into the synthesis of the starting material and explore key palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers in adapting and troubleshooting these methodologies.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the title compound is paramount for any derivatization campaign. A common and efficient method is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.[3][4][5] This SN2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from (bromomethyl)cyclopropane.[6]
Protocol 1: Synthesis of this compound
Materials:
-
2-Hydroxy-5-iodopyridine
-
(Bromomethyl)cyclopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add (bromomethyl)cyclopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent at the 5-position of the pyridine ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby generating a diverse library of compounds for biological screening.
A. Suzuki-Miyaura Coupling: Formation of Biaryl and Heterobiaryl Derivatives
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This reaction is particularly valuable for synthesizing biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[2][8]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound, the corresponding boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 70-95% | [9] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 65-90% | General Protocol |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 100 | 80-98% | [9] |
B. Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] The resulting alkynylpyridines are versatile intermediates and can exhibit a range of biological activities.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 60-90% | [12] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | DMF | 80 | 70-95% | General Protocol |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 70 | 65-85% | General Protocol |
C. Buchwald-Hartwig Amination: Accessing Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14][15][16] The choice of ligand for the palladium catalyst is crucial for the success of this reaction.[17]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 80-110 | 70-95% | [18] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-90% | [6] |
| RuPhos Pd G3 | LHMDS | THF | 65 | 75-98% | General Protocol |
Biological Screening Considerations and SAR Studies
The derivatized library of 2-(cyclopropylmethoxy)pyridine analogs can be screened against a wide range of biological targets. Pyridine and its derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[19][20][21]
Structure-Activity Relationship (SAR) studies are crucial for identifying key structural features that contribute to the biological activity of the synthesized compounds.[14][15][22][23] By systematically varying the substituents at the 5-position of the pyridine ring, researchers can gain insights into the molecular interactions with the biological target and guide the design of more potent and selective compounds. For instance, the introduction of different aryl or heteroaryl groups via Suzuki coupling can probe the steric and electronic requirements of a binding pocket. Similarly, varying the amine substituent in the Buchwald-Hartwig amination can modulate properties such as solubility and hydrogen bonding capacity.
Conclusion
This compound is a highly valuable and versatile building block for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions provide a robust framework for researchers in drug discovery and development. The ability to systematically introduce a wide array of functional groups at the 5-position allows for a thorough exploration of the chemical space around this privileged scaffold, ultimately facilitating the identification of novel therapeutic agents.
References
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. Available at: [Link]
-
Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. PubMed. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]
-
Williamson Ether Synthesis. University of Texas at Dallas. Available at: [Link]
-
2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]
-
Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. PubMed. Available at: [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. PubMed. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-(Cyclopropylmethoxy)-5-iodopyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-(Cyclopropylmethoxy)-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and maximize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of this compound can be attributed to several factors, often related to the specific nature of this electron-rich heteroaryl iodide. Here's a systematic approach to diagnosing and resolving the issue:
Potential Cause 1: Catalyst Inhibition or Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active species.[1][2] This is a common challenge with pyridine-containing substrates.
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, minimizing coordination from the pyridine nitrogen.[1] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for heteroaryl couplings.[3][4]
-
Catalyst Choice: Consider using pre-formed palladium catalysts with these bulky ligands (e.g., XPhos Pd G3). These are often more stable and efficient at generating the active Pd(0) species. If starting with a Pd(II) source like Pd(OAc)₂, ensure you are using an appropriate ligand to palladium ratio (typically 2:1 or greater) to facilitate the in-situ formation of the active catalyst.
Potential Cause 2: Inefficient Transmetalation. The transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex, can be a rate-limiting step.[5][6] The choice and solubility of the base are critical for activating the boronic acid or ester.[7]
Solution:
-
Base Screening: Experiment with a variety of bases. While potassium carbonate (K₂CO₃) is common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[3][8] The enhanced solubility of Cs₂CO₃ in some organic solvents can be advantageous.
-
Aqueous Conditions: A mixed solvent system containing water (e.g., dioxane/water, THF/water) is often beneficial.[6][8] Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.
Potential Cause 3: Side Reactions. Several side reactions can compete with the desired cross-coupling, reducing the yield.
Solution:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under basic aqueous conditions.[9] Using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can mitigate this issue.
-
Dehalogenation: The starting this compound can be reduced to 2-(Cyclopropylmethoxy)pyridine. This can occur if there are sources of hydride in the reaction, sometimes stemming from the solvent or base.[10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[10] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[3][11]
Question 2: My reaction is not proceeding to completion, and I observe unreacted this compound. What should I do?
Answer:
Incomplete conversion is a common hurdle. Here are several strategies to drive the reaction to completion:
Potential Cause 1: Insufficient Reaction Temperature. Aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step.[12] However, if other steps in the catalytic cycle are slow, higher temperatures may be required.
Solution:
-
Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] Monitor for any signs of product or starting material decomposition at higher temperatures.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be a powerful tool to accelerate the reaction and improve yields by allowing for rapid and uniform heating to higher temperatures and pressures.[13]
Potential Cause 2: Poor Solubility of Reagents. If any of the reactants, including the base, are not sufficiently soluble in the chosen solvent, the reaction rate can be significantly hindered.[14][15]
Solution:
-
Solvent System Optimization: Screen different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are good starting points.[6][16] For particularly insoluble substrates, toluene or even diglyme might be effective.[17]
Potential Cause 3: Catalyst Loading. While Suzuki couplings are catalytic, an insufficient amount of catalyst can lead to a sluggish or incomplete reaction.
Solution:
-
Increase Catalyst Loading: If you are using a very low catalyst loading (e.g., < 1 mol%), consider increasing it to 2-5 mol%. While higher loadings are less ideal for large-scale synthesis, they can be useful for optimizing the reaction on a smaller scale.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid or ester being used. However, for challenging heteroaryl substrates like this, systems based on bulky, electron-rich phosphine ligands are generally the most successful.[1][4]
| Catalyst System | Ligand Type | Comments |
| Pd(OAc)₂ / SPhos | Buchwald Dialkylbiaryl Phosphine | A robust and versatile system for heteroaryl couplings. |
| Pd₂(dba)₃ / XPhos | Buchwald Dialkylbiaryl Phosphine | Often provides high turnover numbers and is effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | A reliable catalyst that has shown success in a range of pyridine couplings.[17] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic catalyst, but may be less effective for this substrate compared to more modern ligand systems due to potential catalyst inhibition.[18] |
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction yield.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when K₂CO₃ fails. It is frequently used in anhydrous or aqueous conditions.[19]
-
Cesium Carbonate (Cs₂CO₃): A strong base with good solubility in some organic solvents, which can be advantageous.[8]
-
Potassium Fluoride (KF): A milder base that can be useful if your substrate is sensitive to stronger bases.[7]
It is often necessary to screen a few different bases to find the optimal one for your specific coupling partners.
Q3: What are the key steps in the Suzuki coupling catalytic cycle?
A3: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the iodide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: How can I minimize side reactions?
A4: Minimizing side reactions is key to achieving high yields.
-
Degassing: Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw method.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Purity of Reagents: Ensure your starting materials, especially the boronic acid, are pure. Impurities can sometimes interfere with the catalytic cycle.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to help drive the reaction to completion and compensate for any potential protodeboronation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times at high temperatures can sometimes lead to product decomposition or an increase in side products.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with this compound.
Experimental Protocol Example
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and any additional ligand if necessary.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2021). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NIH National Library of Medicine. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
NIH National Library of Medicine. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Reddit. (2023). Problems with Suzuki coupling. [Link]
-
Sci-Hub. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. [Link]
-
Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
NIH National Library of Medicine. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (2016). Coupling outcomes for pyridines. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Purification of 2-(Cyclopropylmethoxy)-5-iodopyridine
Welcome to the technical support guide for the chromatographic purification of 2-(Cyclopropylmethoxy)-5-iodopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this and similar pyridine-based intermediates. We will explore the underlying principles of the separation, provide actionable troubleshooting protocols, and answer frequently asked questions to enhance the efficiency and success of your purification workflows.
Introduction: The Challenge of Purifying Pyridine Derivatives
This compound is a key intermediate in pharmaceutical synthesis. Like many pyridine derivatives, its purification via silica gel chromatography presents a unique set of challenges. The basic lone pair of electrons on the pyridine nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This secondary interaction, in addition to the desired partitioning based on polarity, often leads to common chromatographic issues such as poor peak shape (tailing), irreversible adsorption, and low product recovery.[1]
This guide provides a systematic approach to overcoming these obstacles, ensuring you can achieve high purity and yield in your separation process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Significant Peak Tailing
Q: My purified product fractions are showing significant peak tailing on the chromatogram, and the peaks are broad instead of sharp. Why is this happening and how can I fix it?
A: This is the most common issue encountered with basic compounds like pyridines on silica gel.
-
Primary Cause: Silanol Interactions The root cause is a strong, non-ideal interaction between the basic nitrogen of your pyridine compound and the acidic residual silanol groups on the silica stationary phase.[1][2] This leads to multiple retention mechanisms, where some molecules are retained longer than others, resulting in a "tailing" effect on the trailing edge of the peak.
-
Other Potential Causes:
Solutions & Experimental Protocol:
-
Use a Mobile Phase Modifier (Competing Base): This is the most effective and widely used solution. By adding a small amount of a competing base to your mobile phase, you can effectively "mask" the acidic silanol sites.
-
Protocol: Add 0.1% to 1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, preventing your target compound from interacting strongly and allowing it to elute based on its polarity, resulting in a much more symmetrical peak.[1][2]
-
-
Check for Column Overload:
-
Guideline: As a rule of thumb, the mass of the crude sample should be about 1-5% of the mass of the silica gel in the column for difficult separations. For easier separations, this can be increased. If you suspect overloading, simply reduce the amount of material loaded in your next run.
-
-
Optimize Sample Loading:
-
Dry Loading: Instead of dissolving your sample in a strong solvent and injecting it directly (wet loading), try dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This ensures the sample is introduced to the column in a narrow, concentrated band.
-
Issue 2: Low or No Product Recovery
Q: I've run my entire gradient, but I can't find my product. My TLC plate showed it should elute, but the recovery is extremely low. Where did my compound go?
A: Low recovery is often a sign of irreversible binding or on-column degradation.
-
Possible Causes:
-
Irreversible Adsorption: The interaction with acidic silica sites can be so strong that the compound becomes permanently stuck on the column.
-
Compound Degradation: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[3] Although this compound is generally stable, this possibility should always be considered, especially if the reaction mixture contains other labile functionalities.
-
Solutions & Experimental Protocol:
-
Test for Stability on Silica Gel (2D TLC): Before running a column, it is crucial to verify that your compound is stable on the stationary phase.[1][3]
-
Protocol: a. Spot your crude reaction mixture on the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Remove the plate and allow it to dry completely. Do not visualize yet. d. Rotate the plate 90 degrees counter-clockwise, so the initial lane is now at the bottom. e. Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If you see new spots that are not on this diagonal, it indicates that your compound is degrading on the silica plate, and it will certainly degrade on a column.[1]
-
-
Deactivate the Silica or Change Stationary Phase:
-
Deactivated Silica: If 2D TLC shows degradation, you can use silica gel that has been pre-treated with a base (like TEA) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a more inert stationary phase.[3]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Neutral or basic alumina should prevent the degradation and strong adsorption seen with silica.
-
Reversed-Phase (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography (using solvents like water/acetonitrile or water/methanol) is a powerful option.
-
-
Issue 3: Poor Separation of Product and Impurities
Q: My target compound is co-eluting with a closely-related impurity. How can I improve the resolution?
A: Achieving good resolution between compounds with similar polarities requires systematic optimization of the chromatographic conditions.
-
Possible Causes:
-
Sub-optimal Mobile Phase: The chosen solvent system may not have enough selectivity for the compounds .
-
Poor Column Efficiency: An improperly packed column or using too large of a particle size can lead to band broadening, which reduces separation.[4]
-
Solutions & Experimental Protocol:
-
Systematic Mobile Phase Screening: Do not rely on a single solvent system. Use TLC to screen a variety of solvent mixtures with different selectivities.
| Solvent System Class | Example Non-Polar | Example Polar | Notes |
| General Purpose | Hexanes / Heptane | Ethyl Acetate (EtOAc) | The most common starting point. Vary the ratio from 5% to 50% EtOAc. |
| Alternative Selectivity | Hexanes / Heptane | Dichloromethane (DCM) | Good for separating compounds that are poorly resolved in EtOAc. |
| Increased Polarity | Dichloromethane (DCM) | Methanol (MeOH) | For more polar compounds. Start with 1-5% MeOH. |
| Proton Acceptor | Hexanes / Heptane | Acetone or Diethyl Ether | Can offer different interactions and change the elution order. |
-
Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient can significantly improve separation and peak shape. A gradient starts with a low-polarity mobile phase and gradually increases in polarity over the course of the run.[5] This keeps early-eluting peaks sharp and effectively pushes off more strongly retained compounds, often improving resolution between closely eluting peaks.[6][7]
-
Improve Column Efficiency:
-
Packing: Ensure your column is packed uniformly without any cracks or channels.
-
Particle Size: Using a stationary phase with a smaller particle size will increase the number of theoretical plates and improve resolution, though it will also increase backpressure.[4]
-
Method Development and Optimization Workflow
The following diagram illustrates a logical workflow for developing a robust purification method for this compound.
Caption: A workflow for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?
A1: For a compound of this nature (an aromatic ether with a halogen), normal-phase chromatography on silica gel is an excellent starting point.
| Parameter | Recommendation | Justification |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Most common, cost-effective, and suitable for a wide range of polarities. |
| Mobile Phase (TLC) | Start with 80:20 Hexanes:Ethyl Acetate | This solvent system provides a good balance of polarity. Adjust the ratio to achieve an Rf value of ~0.2-0.4 for the target compound on the TLC plate. |
| Mobile Phase Modifier | 0.1 - 0.5% Triethylamine (TEA) | Essential for preventing peak tailing by masking acidic silanol sites on the silica.[1][2] |
| Elution Mode | Gradient Elution | Recommended for crude reaction mixtures which may contain impurities of widely varying polarities. A shallow gradient (e.g., 5% to 25% Ethyl Acetate in Hexanes) often provides the best resolution.[5] |
Q2: Should I use isocratic or gradient elution for my column?
A2: For purification of a crude reaction mixture, gradient elution is almost always superior .[6][7]
-
Isocratic elution , which uses a constant mobile phase composition, is simple but has significant drawbacks.[8] If the solvent is too weak, your product will take a very long time to elute, resulting in a very broad, dilute peak due to band broadening.[5][9] If the solvent is too strong, your product will elute too quickly, co-eluting with non-polar impurities.
-
Gradient elution solves this by starting with a weak mobile phase to allow for the separation of non-polar impurities, then increasing the solvent strength to elute your product in a sharp, concentrated band, and finally ramping up to a high strength to wash off any highly polar impurities.[5] This results in better separation, higher concentration of product in the collected fractions, and reduced solvent consumption.[10]
Q3: What are the likely impurities I need to separate?
A3: Impurities will depend heavily on the synthetic route used. However, common impurities in reactions producing this compound include:
-
Unreacted Starting Materials: For example, if the synthesis involves a Williamson ether synthesis from 2-hydroxy-5-iodopyridine and cyclopropylmethyl bromide, both of these starting materials could be present.
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions could lead to the formation of other pyridine derivatives.
-
Reagents and Catalysts: While most are removed during the aqueous workup, some organic-soluble reagents may persist.
The best way to identify impurities is to run TLCs of your starting materials alongside your crude reaction mixture.
Q4: Can I use an automated flash chromatography system?
A4: Absolutely. Automated systems are ideal for this type of purification. They offer precise and reproducible gradient formation, and the integrated UV detector allows you to monitor the elution profile in real-time. This is far more efficient than running a manual column and collecting dozens of fractions to be analyzed individually by TLC.
References
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from The Royal Society of Chemistry website.
- (2025, August 21).
- (2025, May 23). Isocratic Vs.
- Kianshardanesh.com. (n.d.).
- Danaher Life Sciences. (n.d.). Gradient vs.
- National Institutes of Health. (n.d.).
- (2025, June 9).
- Mastelf. (2025, February 19). Gradient vs.
- Biotage. (2023, January 24).
- (2014, August 22).
- Industrial-Scale Biochromatography Columns Address Challenging Purific
- Research Journal of Pharmacy and Technology. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Characterization of Pyridine-3-Carbonitrile Compounds.
- Benchchem. (n.d.).
- ChemBK. (n.d.). This compound.
- Reddit. (2022, June 27).
- Manipal Research Portal. (n.d.).
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES, 102(7).
- ResearchGate. (2025, August 6). (PDF)
- Thermo Scientific Chemicals. (n.d.). 2-Cyclopropylmethoxy-3-iodopyridine, 97% 5 g.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97.
- ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
- National Institutes of Health. (2022, November 24).
- ResearchGate. (2014, January 9).
- Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?
- HPLC Troubleshooting Guide.
- CymitQuimica. (n.d.). 2-CYCLOPROPYLMETHOXY-3-IODOPYRIDINE.
- CONICET. (n.d.). Trends in Analytical chemistry.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (n.d.).
- IOSRPHR. (n.d.).
- FINETECH INDUSTRY LIMITED. (n.d.). 2-Cyclopropylmethoxy-3-iodo-pyridine | CAS: 766557-62-4.
- Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- OUCI. (n.d.).
- Benchchem. (n.d.).
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
Sources
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- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 5. biotage.com [biotage.com]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mastelf.com [mastelf.com]
- 9. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting failed Sonogashira reactions with 2-(Cyclopropylmethoxy)-5-iodopyridine
Topic: Troubleshooting Failed Sonogashira Reactions with 2-(Cyclopropylmethoxy)-5-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Sonogashira cross-coupling reaction, specifically focusing on the challenging substrate, this compound. The following Q&A format is designed to address common failures and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows no conversion. What are the most critical initial checks?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment itself. Before exploring more complex variables, verify the following:
-
Inert Atmosphere: The Sonogashira catalytic cycle involves air-sensitive Pd(0) species.[1][2] Oxygen contamination can lead to the rapid formation of palladium black (catalyst decomposition) and promote the undesirable Glaser-Hay homocoupling of your alkyne.[1][3][4]
-
Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Reagent Quality:
-
Catalysts: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon exposure to air. Copper(I) iodide is notoriously prone to oxidation (indicated by a color change from off-white/tan to green/blue).[2]
-
Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can absorb water and other impurities.
-
Solution: Use freshly opened catalysts or catalysts stored properly in a glovebox or desiccator. If oxidation of CuI is suspected, use a fresh bottle. Consider purifying your amine base by distillation.[5]
-
-
Presence of Base: A base is absolutely essential for deprotonating the terminal alkyne, which is a prerequisite for its participation in the catalytic cycle.[6][7]
-
Solution: Double-check that the amine base was added and is present in sufficient stoichiometric excess (typically 2-3 equivalents).
-
Q2: My reaction is sluggish and stalls at low conversion. Could my pyridine substrate be the problem?
A2: Yes, this is a very common issue. The pyridine nitrogen in your this compound substrate is a Lewis base and can act as a ligand, coordinating to the palladium center.[8] This coordination can form catalytically inactive or less active palladium complexes, effectively poisoning your catalyst and stalling the reaction.[8]
Solutions to Counteract Pyridine Inhibition:
-
Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst loading from a typical 1-2 mol% to 5 mol% or even higher. This compensates for the catalyst being sequestered by the substrate.
-
Switch to a "Copper-Free" Protocol: The presence of copper can sometimes be detrimental with certain substrates.[4][9] More importantly, copper-free conditions often employ different ligand and base systems that are better suited for challenging heteroaromatics.[10][11]
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) can be readily displaced by the pyridine substrate. Using more sterically demanding and electron-rich phosphine ligands, such as XPhos or SPhos, can favor the formation of the active catalyst and prevent substrate inhibition.[12] These ligands create a more crowded environment around the palladium, making it harder for the pyridine nitrogen to coordinate.
Expert Insight: The 2-cyclopropylmethoxy group, while potentially offering some minor steric shielding of the pyridine nitrogen, is generally not sufficient to prevent catalyst inhibition. The primary issue remains the Lewis basicity of the nitrogen atom.
Q3: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What's causing this and how can I stop it?
A3: The formation of a symmetrical di-yne product is known as Glaser-Hay or simply Glaser coupling.[1][4] This is a copper-mediated oxidative dimerization of your alkyne starting material and is a classic side reaction in Sonogashira couplings.[3][4]
Primary Cause: The presence of molecular oxygen (air) in the reaction mixture is the main culprit.[1] Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, leading to dimerization.
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure your solvent and reaction headspace are completely free of oxygen.
-
Reduce Copper(I) Loading: While catalytic, excess CuI can accelerate Glaser coupling. Reduce the loading to the minimum effective amount (e.g., 0.5-1.0 mol%).
-
Switch to a Copper-Free System: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][9][10] This has become a standard approach for substrates prone to this side reaction. A robust copper-free protocol is provided below.
Q4: My reaction looks like a black mess, and I'm recovering only starting material. What does the black precipitate mean?
A4: The black precipitate is finely divided, amorphous palladium metal, known as "palladium black."[2][5] Its appearance signifies the irreversible decomposition of your soluble palladium catalyst into an inactive, heterogeneous form.
Common Causes for Catalyst Decomposition:
-
High Temperatures: While some couplings require heat, excessive temperatures can accelerate the decomposition of palladium complexes, especially those with less stable ligands.
-
Inappropriate Solvent: Solvents like THF can sometimes promote the formation of palladium black, especially at elevated temperatures.[5]
-
Impurities: As mentioned, impurities in reagents or solvents can poison and decompose the catalyst.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate quickly, the unstable, "naked" palladium species can aggregate and precipitate.
Solutions:
-
Optimize Temperature: Start the reaction at room temperature.[3][13] Many Sonogashira couplings with reactive aryl iodides proceed efficiently without heating.[3] If heating is necessary, increase it gradually.
-
Solvent Screen: If you suspect the solvent, try alternatives. Aprotic polar solvents like DMF or NMP, or even amine solvents like triethylamine itself, can be effective.[14]
Visualizing the Process
The Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in a standard copper-co-catalyzed Sonogashira reaction. Understanding this cycle is crucial for diagnosing which step is failing.
Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting Sonogashira reaction failures.
Recommended Protocols & Data
Table 1: Key Optimization Parameters
| Parameter | Standard Conditions | Troubleshooting Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ / XPhos or [DTBNpP]Pd(crotyl)Cl | More stable pre-catalysts and bulky ligands prevent catalyst inhibition by the pyridine substrate.[12][15] |
| Catalyst Loading | 1-2 mol % | 2-5 mol % | Compensates for any catalyst sequestration by the pyridine nitrogen. |
| Copper Co-catalyst | CuI (1-2 mol %) | None | Eliminates the possibility of Glaser-Hay alkyne homocoupling.[3][9] |
| Ligand | PPh₃ | XPhos, SPhos, or other bulky phosphines | Steric bulk prevents the pyridine substrate from coordinating to and deactivating the palladium center.[12] |
| Base | Et₃N or DIPEA | Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine | Inorganic bases or different amines can be more effective in copper-free systems.[6][14] |
| Solvent | THF or Dioxane | DMF, NMP, or Toluene | Can improve catalyst stability and substrate solubility. |
| Temperature | 60-80 °C | Room Temperature to 50 °C | Lowering the temperature can prevent catalyst decomposition (Pd black formation).[13] |
Protocol 1: Robust Copper-Free Sonogashira Coupling
This protocol is designed to overcome the common failure modes of catalyst inhibition and alkyne homocoupling.
-
Glassware Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. If no reaction is observed by TLC or LC-MS, slowly warm the mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress periodically. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry. [Link]
-
Sonogashira coupling. (2023, December 22). In Wikipedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The Chemical Reaction Database. [Link]
-
Shafir, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14358–14366. [Link]
-
Zare, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13396-13408. [Link]
-
Banu, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6092. [Link]
-
Shafir, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14358-14366. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
-
Banu, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6092. [Link]
-
Reek, J. N. H., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry - A European Journal, 22(48), 17268-17272. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2016). Scite.ai. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). SpringerLink. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2023, March 5). YouTube. [Link]
-
Potential Sonogashira Reaction Problems? (2007, September 8). Sciencemadness Discussion Board. [Link]
-
Sonogashira Coupling Reaction Practice Problems. (n.d.). StudySmarter US. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
-
Sonogashira Coupling Reaction Mechanism| With Problems| CSIR-NET GATE. (2020, August 21). YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. (2016). Royal Society of Chemistry. [Link]
-
Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
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- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Deiodination of 2-(Cyclopropylmethoxy)-5-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired deiodination of 2-(cyclopropylmethoxy)-5-iodopyridine, a critical intermediate in pharmaceutical synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound and similar aryl iodides.
Q1: What is deiodination, and why is it a critical issue with this compound?
A: Deiodination, specifically referred to as hydrodeiodination in this context, is a side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This converts your starting material into the byproduct 2-(cyclopropylmethoxy)pyridine. This is highly problematic as it consumes your valuable starting material, reduces the yield of your desired product, and introduces a structurally similar impurity that can be challenging to separate during purification.[1] Given that aryl iodides are often the most reactive halides in cross-coupling reactions, they are also the most susceptible to this side reaction.[2]
Q2: What are the primary chemical mechanisms that lead to the undesired loss of iodine?
A: The loss of iodine from this compound, particularly in palladium-catalyzed cross-coupling reactions, is most often attributed to the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated from various sources within the reaction, including the solvent, base, or trace impurities like water.[2] The Pd-H species can then participate in a competing reaction pathway that leads to the deiodinated byproduct instead of the desired cross-coupled product.[3] Another potential pathway, though often less prevalent in standard cross-coupling, involves the formation of aryl radicals which can then abstract a hydrogen atom.[4][5]
Q3: Which reaction types are most susceptible to deiodination with this substrate?
A: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations, are the most common scenarios where deiodination is observed. The highly active catalytic systems required for these transformations can also promote the formation of the problematic Pd-H species. The susceptibility follows the general halide trend, with iodides being more prone to this side reaction than bromides or chlorides.[2]
Q4: How do I choose the right catalyst and ligand to minimize deiodination?
A: The choice of the catalyst and, more importantly, the ligand is crucial for controlling the reaction's selectivity.[1]
-
Ligand Properties: Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective at preventing deiodination.[1] These ligands accelerate the rate of the desired C-C or C-heteroatom bond-forming reductive elimination, allowing it to outcompete the deiodination pathway.[1] Examples include XPhos, SPhos, and RuPhos.
-
Catalyst Precursor: While older, "one-size-fits-all" catalysts like Pd(PPh₃)₄ can work, they are often more prone to causing deiodination.[6] Using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific, advanced ligand gives you more precise control over the active catalytic species.[6]
Q5: What is the role of the base and solvent in preventing this side reaction?
A: Both the base and solvent play a significant role and are often sources of the hydride that leads to deiodination.
-
Base Selection: Strong, aggressive bases like sodium tert-butoxide (NaOtBu) can promote deiodination.[1] It is often preferable to switch to weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1] These are less likely to act as hydride donors.
-
Solvent Choice: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can be problematic.[2][6] Non-polar, aprotic solvents such as toluene or dioxane are generally better choices to minimize deiodination.[1][6] It is critical to use anhydrous and properly degassed solvents to remove potential hydrogen sources like water and oxygen.[1]
Q6: Can reaction temperature and time be optimized to favor the desired product?
A: Yes. Deiodination can have a higher activation energy than the desired coupling reaction. Therefore, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes significantly reduce the amount of byproduct formed.[1] It is a trade-off, as lowering the temperature may also slow down the desired reaction, so monitoring the reaction progress over time by TLC or LC-MS is essential to find the optimal balance.
Q7: How can I detect and quantify the amount of deiodinated byproduct in my reaction mixture?
A: Several standard analytical techniques can be used to monitor the formation of the 2-(cyclopropylmethoxy)pyridine byproduct.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating the starting material, desired product, and the deiodinated byproduct, allowing for quantification.[7]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) provides definitive identification of the components based on their mass-to-charge ratio and is highly sensitive.[7][]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can also be used. The disappearance of the signal corresponding to the proton adjacent to the iodine and the appearance of a new aromatic proton signal can be used to estimate the ratio of product to byproduct.
Section 2: Troubleshooting Guide
Problem: My reaction with this compound shows significant formation of the deiodinated byproduct, 2-(cyclopropylmethoxy)pyridine.
This workflow provides a systematic approach to diagnosing and resolving the issue.
Section 3: Optimized Protocol Example
This section provides a starting point protocol for a Suzuki-Miyaura coupling of this compound, specifically designed to minimize hydrodeiodination.
Reaction: Suzuki-Miyaura Coupling with Minimized Deiodination
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| This compound | 275.09 | 275 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 |
| XPhos | 476.62 | 21.4 | 0.045 | 0.045 |
| Anhydrous Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst/Ligand Premixing: In a separate, small, dry vial, weigh Pd₂(dba)₃ (0.02 mmol) and XPhos (0.045 mmol). Add 1 mL of anhydrous, degassed toluene and stir for 5-10 minutes under an inert atmosphere (Argon or Nitrogen) until a homogeneous solution is formed.
-
Assembly: Add the catalyst/ligand premix to the main reaction vial, followed by the remaining 4 mL of anhydrous, degassed toluene.
-
Degassing: Seal the reaction vial and sparge the mixture with Argon or Nitrogen gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the vial in a preheated heating block set to 80-90 °C. Stir the reaction mixture and monitor its progress by taking small aliquots for TLC or LC-MS analysis every 2-4 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Section 4: Data Summary - Effect of Reaction Parameters
The following table summarizes the general effect of different reaction parameters on the ratio of the desired cross-coupled product to the deiodinated byproduct.
| Parameter | Condition A (High Deiodination) | Condition B (Low Deiodination) | Rationale |
| Ligand | PPh₃ | XPhos | Bulky, electron-rich ligands accelerate desired reductive elimination.[1] |
| Base | NaOtBu | K₃PO₄ | Weaker, non-nucleophilic bases are less likely to act as hydride sources.[1] |
| Solvent | DMF | Toluene | Non-polar, aprotic solvents are less prone to generating Pd-H species.[2][6] |
| Temperature | 110 °C | 80 °C | Deiodination may have a higher activation energy; lower temperatures can disfavor it.[1] |
| Solvent Quality | "Wet," not degassed | Anhydrous, degassed | Removes sources of hydrogen (water) and oxygen that can interfere with the catalyst.[1] |
References
-
MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]
-
ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
ACS Publications. (1975). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2016). Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
IntechOpen. (2018). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
-
PubMed. (1990). Degradation of halogenated aromatic compounds. Biodegradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Catalyst and Ligand Selection for 2-(Cyclopropylmethoxy)-5-iodopyridine Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(cyclopropylmethoxy)-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenge arises from the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. This effect is particularly pronounced in electron-rich pyridines. Additionally, the bulky cyclopropylmethoxy group at the 2-position can introduce steric hindrance, influencing the choice of catalyst and ligand.
Q2: Which type of palladium catalyst is a good starting point for these couplings?
A2: For initial screening, palladium(II) sources like palladium acetate (Pd(OAc)₂) or pre-catalysts such as PEPPSI™-IPr are often effective.[1] Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be facilitated by phosphine ligands or other components in the reaction mixture. For more challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, although they are often more sensitive to air and moisture.
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is critical for success. For Suzuki and Sonogashira couplings, common phosphine ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging substrates or to improve reaction efficiency, bulky, electron-rich phosphine ligands are often necessary.[2] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally required to overcome catalyst inhibition by the pyridine nitrogen.[3][4]
Q4: What is the role of the base in these reactions, and how do I select one?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often employed. The choice of base should be compatible with the functional groups in your starting materials.
Q5: Are there any specific considerations for Sonogashira couplings with this substrate?
A5: Traditional Sonogashira couplings employ a copper(I) co-catalyst, which can sometimes lead to alkyne homocoupling as a side product. Copper-free Sonogashira protocols have been developed to mitigate this issue and are often preferred, especially in pharmaceutical synthesis to avoid copper contamination.[6][7][8] These copper-free methods typically rely on carefully selected palladium catalysts and ligands to facilitate the reaction.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential Cause 1: Inefficient Catalyst System
-
Explanation: The chosen palladium source and ligand may not be active enough for the this compound substrate. The pyridine nitrogen can inhibit the catalyst, leading to low turnover.
-
Troubleshooting Steps:
-
Switch to a more active ligand: If using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos. These ligands can shield the palladium center and promote the catalytic cycle.
-
Use a pre-catalyst: Employ a well-defined palladium pre-catalyst, like a Buchwald G3 or G4 pre-catalyst, to ensure efficient generation of the active Pd(0) species.[1]
-
Increase catalyst loading: As a last resort, a modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) may improve conversion.
-
Potential Cause 2: Suboptimal Base or Solvent
-
Explanation: The solubility and strength of the base are critical for the transmetalation step. The solvent system also plays a key role in dissolving the reagents and facilitating the reaction.
-
Troubleshooting Steps:
-
Screen different bases: If using a carbonate base (e.g., K₂CO₃), try a phosphate base (e.g., K₃PO₄), which is often more effective for heteroaryl couplings.
-
Optimize the solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly used to dissolve both the organic substrates and the inorganic base.[2] Experiment with different solvent ratios or switch to a different organic solvent.
-
Ensure adequate degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Potential Cause 3: Protodeboronation of the Boronic Acid
-
Explanation: The boronic acid coupling partner can undergo cleavage of the C-B bond, especially if it is an electron-rich or heteroaromatic boronic acid.[9]
-
Troubleshooting Steps:
-
Use a boronic ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Use anhydrous conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium phosphate can minimize this side reaction.
-
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Potential Cause 1: Catalyst Inhibition by Pyridine and/or Amine
-
Explanation: Both the pyridine nitrogen of the substrate and the amine coupling partner can coordinate to the palladium center, leading to catalyst deactivation.
-
Troubleshooting Steps:
-
Employ specialized ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, or BippyPhos) specifically designed for Buchwald-Hartwig aminations.[3][10] These ligands promote the desired catalytic cycle and prevent the formation of inactive catalyst complexes.
-
Use a strong, non-coordinating base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to efficiently deprotonate the amine without coordinating to the palladium.
-
Potential Cause 2: Inappropriate Reaction Conditions
-
Explanation: Buchwald-Hartwig aminations can be sensitive to temperature and solvent.
-
Troubleshooting Steps:
-
Optimize the temperature: While many reactions are run at elevated temperatures (80-110 °C), sometimes lowering the temperature can prevent side reactions and catalyst decomposition.
-
Choose an appropriate solvent: Anhydrous toluene, dioxane, or THF are commonly used solvents. Ensure the solvent is rigorously dried and degassed.
-
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Potential Cause: Copper(I) Co-catalyst
-
Explanation: The copper(I) co-catalyst, while promoting the desired cross-coupling, can also catalyze the oxidative homocoupling of the terminal alkyne.
-
Troubleshooting Steps:
-
Switch to a copper-free protocol: Numerous copper-free Sonogashira coupling methods have been developed.[6][7][8] These typically involve a palladium catalyst with a suitable phosphine ligand and an amine base.
-
Use a slow addition of the alkyne: If a copper-catalyzed system is necessary, adding the alkyne slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
Ensure rigorous exclusion of oxygen: Homocoupling is an oxidative process, so maintaining a strictly inert atmosphere is crucial.
-
Data and Protocols
Recommended Starting Conditions for Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100 |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ (2-5) | - | Et₃N (2-3) | DMF | 80-100 |
Note: These are general starting points and may require optimization for specific coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent.
-
Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low-yield coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 2-(Cyclopropylmethoxy)-5-iodopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-5-iodopyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this synthesis and effectively manage impurity profiles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] While conceptually straightforward, this SN2 reaction is often accompanied by side reactions that can lead to a variety of impurities.[1][3][4] This section addresses the most common issues, their root causes, and provides actionable solutions.
Issue 1: Incomplete Conversion of Starting Materials
Symptom: Significant amounts of 2-hydroxy-5-iodopyridine are observed in the reaction mixture by TLC or LC-MS analysis.
Probable Causes & Solutions:
-
Insufficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (2-hydroxy-5-iodopyridine) to form the more nucleophilic alkoxide.[2][5] Incomplete deprotonation is a common reason for low conversion.
-
Base Selection: For phenols like 2-hydroxy-5-iodopyridine, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] However, if incomplete conversion is an issue, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can drive the deprotonation to completion.[3][5] Ensure the base is fresh and handled under anhydrous conditions.
-
Stoichiometry: A stoichiometric excess of the base (e.g., 1.1 to 1.5 equivalents) is often recommended to ensure complete deprotonation of the starting material.
-
-
Reaction Time and Temperature: SN2 reactions are sensitive to both time and temperature.[3]
-
Optimization: If the reaction is sluggish, a gradual increase in temperature can enhance the reaction rate. However, be cautious, as excessively high temperatures can promote elimination side reactions.[3][4] Monitoring the reaction progress by TLC or LC-MS at regular intervals is crucial to determine the optimal reaction time. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[3]
-
-
Solvent Choice: The choice of solvent is critical for an SN2 reaction.
Issue 2: Formation of Alkene Byproducts
Symptom: Detection of alkene impurities, such as those derived from the rearrangement or elimination of the cyclopropylmethyl group, in the crude product.
Probable Causes & Solutions:
-
Competing E2 Elimination: The alkoxide formed in the first step is a strong base and can promote an E2 elimination reaction with the alkyl halide, especially at elevated temperatures.[1][3][4]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[3] Elimination reactions often have a higher activation energy.
-
Choice of Alkylating Agent: While cyclopropylmethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, rearrangement of the cyclopropylmethyl cation to a cyclobutyl or homoallyl cation can occur under certain conditions, leading to a mixture of products.[6] Using cyclopropylmethyl tosylate or mesylate can sometimes provide better results as they are excellent leaving groups.[4]
-
-
Hydrolysis of Cyclopropylmethyl Bromide: The presence of water can lead to the hydrolysis of cyclopropylmethyl bromide, forming cyclopropylmethanol and potentially other rearranged alcohol byproducts.[6]
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Issue 3: C-Alkylation of the Pyridine Ring
Symptom: Identification of isomers where the cyclopropylmethyl group is attached to a carbon atom of the pyridine ring instead of the oxygen atom.
Probable Causes & Solutions:
-
Ambident Nucleophile: The pyridinoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the ring.[1] While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.
-
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the site of alkylation. Less polar, aprotic solvents and larger, softer counter-ions (like Cs⁺ from Cs₂CO₃) can sometimes favor O-alkylation.[5]
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound.
Q1: What are the key starting materials for this synthesis?
The primary starting materials are 2-hydroxy-5-iodopyridine and a cyclopropylmethyl halide, typically cyclopropylmethyl bromide.[7] The synthesis of 2-hydroxy-5-iodopyridine can be achieved from 2-aminopyridine through diazotization followed by hydrolysis and subsequent iodination.
Q2: What is the underlying mechanism of this reaction?
The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][4] The mechanism involves the backside attack of the 5-iodopyridin-2-olate nucleophile on the carbon atom of the cyclopropylmethyl bromide, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[1]
Q3: What are the most common impurities I should expect?
The most common impurities include:
-
Unreacted 2-hydroxy-5-iodopyridine.
-
Byproducts from the elimination reaction of cyclopropylmethyl bromide.
-
Isomeric C-alkylation products.
-
Products arising from the rearrangement of the cyclopropylmethyl group.[6][8]
-
Potential impurities from the starting materials themselves, such as di-iodinated pyridines or other positional isomers.
Q4: Which analytical techniques are best for monitoring the reaction and assessing purity?
A combination of analytical techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the main product and unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and characterization of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for detecting volatile impurities.
Q5: What are the recommended purification methods for the final product?
The choice of purification method depends on the impurity profile and the desired purity level.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from most impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically employed.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an efficient method for removing minor impurities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice.[9]
Visualizing the Process
To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the core reaction and the formation of a key impurity.
Reaction Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cyclopropylmethyl bromide | Bromides | Ambeed.com [ambeed.com]
- 8. scribd.com [scribd.com]
- 9. Basic and practical concepts of radiopharmaceutical purification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the stability of 2-(Cyclopropylmethoxy)-5-iodopyridine under reaction conditions
Welcome to the dedicated technical support center for 2-(Cyclopropylmethoxy)-5-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on improving the stability of this versatile building block during synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter in your experiments, ensuring the integrity of your reactions and maximizing your yields.
Introduction: Understanding the Stability Profile
This compound is a valuable reagent in medicinal chemistry, frequently employed in cross-coupling reactions to introduce the cyclopropylmethoxy pyridine moiety into target molecules. However, its stability can be compromised under certain reaction conditions, leading to side products and diminished yields. The key to successfully utilizing this compound lies in understanding the potential liabilities of its constituent parts: the 2-alkoxypyridine system, the carbon-iodine bond, and the cyclopropylmethyl group. This guide will provide insights into the mechanistic underpinnings of its decomposition pathways and offer actionable strategies to mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound, providing a systematic approach to diagnosing and resolving them.
Issue 1: Low or No Yield of the Desired Product in Cross-Coupling Reactions
You've set up a Suzuki-Miyaura or Buchwald-Hartwig amination reaction, but analysis shows minimal conversion of your this compound.
-
Catalyst Deactivation: Palladium catalysts are sensitive to various factors that can reduce their efficacy.
-
Explanation: The active Pd(0) species can be oxidized or aggregate into inactive palladium black, halting the catalytic cycle.[1] This can be exacerbated by impurities in reagents or solvents.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.
-
Use High-Purity Reagents: Utilize freshly distilled or anhydrous grade solvents and ensure the purity of your coupling partner and base.
-
Select an Appropriate Catalyst System: For challenging couplings, consider using pre-formed Pd(0) catalysts or more robust, sterically hindered phosphine ligands (e.g., SPhos, XPhos) that protect the palladium center.[2]
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Explanation: An inappropriate base may not be strong enough to facilitate the transmetallation (in Suzuki reactions) or deprotonation (in Buchwald-Hartwig reactions) step effectively. The solvent also plays a critical role in solubility and catalyst stability.
-
Solution:
-
Base Screening: If using a carbonate base, consider switching to a phosphate base (e.g., K₃PO₄), which is often more effective for complex substrates. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
-
Solvent Selection: Common solvents for cross-coupling include toluene, dioxane, and THF. A solvent screen may be necessary to find the optimal medium for your specific substrates.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and substrate degradation. If instability is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Issue 2: Formation of 2-Hydroxy-5-iodopyridine (Pyridone) as a Major Byproduct
You observe a significant amount of a byproduct with a mass corresponding to the hydrolysis of the cyclopropylmethoxy group.
-
Acid-Mediated Hydrolysis: The 2-alkoxypyridine moiety is susceptible to cleavage under acidic conditions.
-
Explanation: Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water, leading to the formation of the more thermodynamically stable 2-pyridone tautomer. Even trace amounts of acid can catalyze this process, especially at elevated temperatures.
-
Solution:
-
Avoid Acidic Conditions: Ensure that all reagents and solvents are free from acidic impurities. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic scavenger base.
-
Buffer the Reaction: In cases where proton sources are unavoidable, the addition of a mild, non-interfering base can help maintain a neutral pH.
-
-
-
Lewis Acid-Promoted Cleavage: Lewis acids used in some reaction setups can promote the cleavage of the ether bond.
-
Explanation: Lewis acids can coordinate to the oxygen of the ether or the pyridine nitrogen, activating the C-O bond for cleavage.[3][4]
-
Solution:
-
Re-evaluate Lewis Acid Use: If a Lewis acid is part of your protocol, assess if it is truly necessary or if a milder alternative could be employed.
-
Stoichiometry Control: If a Lewis acid is essential, use the minimum effective amount and consider performing the reaction at lower temperatures to disfavor the decomposition pathway.
-
-
-
Harsh Basic Conditions: While less common than acid-catalyzed hydrolysis, strong bases under harsh conditions can also lead to ether cleavage.
-
Explanation: Under forcing conditions (e.g., high temperatures with strong bases), nucleophilic attack on the methylene of the cyclopropylmethyl group can occur.
-
Solution:
-
Use Milder Bases: Opt for the mildest base that effectively promotes the desired reaction.
-
Temperature Control: Avoid excessive heating when using strong bases like sodium hydroxide or potassium tert-butoxide.
-
-
Issue 3: Detection of 2-(Cyclopropylmethoxy)pyridine (De-iodinated Starting Material)
Your reaction mixture contains a significant amount of the starting material lacking the iodine atom.
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Explanation: The aryl-palladium intermediate can react with a hydrogen source in the reaction mixture instead of the desired coupling partner. Common hydrogen sources include water, alcohols, or even the amine coupling partner in Buchwald-Hartwig reactions.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water as a potential hydrogen source.
-
Choice of Base and Solvent: Some bases and solvents are more prone to facilitating hydrodehalogenation. For instance, using a weaker base or a less polar solvent might reduce the extent of this side reaction.
-
Optimize Reaction Stoichiometry: Ensure a slight excess of the coupling partner relative to the this compound to favor the desired productive coupling over dehalogenation.
-
-
Issue 4: Evidence of Cyclopropyl Ring Opening
Mass spectrometry or NMR suggests the formation of byproducts resulting from the rearrangement or opening of the cyclopropyl ring.
-
Radical-Mediated Ring Opening: The cyclopropylmethyl group can be susceptible to ring-opening under radical conditions.
-
Explanation: While the cyclopropylmethyl group is generally stable, the formation of a radical on the adjacent methylene carbon can lead to rapid ring-opening to form a homoallylic radical.[5][6] Such radical species might be generated under certain reaction conditions, particularly those involving single-electron transfer (SET) processes.
-
Solution:
-
Avoid Radical Initiators: Ensure your reaction is free from adventitious radical initiators (e.g., peroxides, excessive light exposure).
-
Scrutinize Reaction Mechanism: If your reaction is known to have potential radical pathways, consider if alternative conditions can favor a two-electron process.
-
-
-
Carbocation Formation and Rearrangement: Formation of a carbocation on the methylene carbon adjacent to the cyclopropyl ring can lead to rearrangement.
-
Explanation: The cyclopropylmethyl cation is known to be highly stabilized through resonance, involving the cyclopropyl ring itself, and can exist in equilibrium with the cyclobutyl cation.[1] If conditions promote the loss of the pyridine-ether moiety as a leaving group (e.g., under strong Lewis acidic conditions), this rearrangement can occur.
-
Solution:
-
Avoid Strongly Acidic/Lewis Acidic Conditions: As mentioned previously, these conditions are detrimental to the 2-alkoxypyridine moiety and can also promote carbocation formation.
-
Maintain a Non-Polar Environment: A less polar solvent will disfavor the formation of charged intermediates like carbocations.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator or glovebox). This minimizes exposure to moisture and light, which can contribute to slow degradation over time.
-
-
Q2: Is this compound sensitive to air and moisture?
-
A2: While not acutely sensitive, prolonged exposure to air and moisture, especially at elevated temperatures, can lead to hydrolysis of the ether linkage. For reactions requiring strictly anhydrous conditions, it is best to handle the material under an inert atmosphere.
-
-
Q3: What is the general thermal stability of this compound?
-
A3: While specific decomposition temperature data is not widely published, pyridine derivatives are generally thermally stable to a certain extent.[7][8] However, in the context of a reaction mixture, particularly with catalysts and strong bases, decomposition can occur at temperatures commonly used for cross-coupling (e.g., 80-120 °C). It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
-
Q4: Are there any incompatible reagents to be aware of?
-
A4: Strong acids, strong oxidizing agents, and potent Lewis acids should be used with caution. As detailed in the troubleshooting guide, these can promote the degradation of the 2-alkoxypyridine moiety.
-
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere for a Cross-Coupling Reaction
-
Glassware Preparation: Dry the reaction flask and condenser thoroughly in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and flush with a stream of inert gas (argon or nitrogen).
-
Reagent Addition: Add solid reagents (this compound, coupling partner, base, and catalyst) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a syringe.
-
Degassing (if not done prior to solvent addition): Subject the sealed reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction Execution: Heat the reaction under a positive pressure of inert gas (a balloon or bubbler setup).
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key instability concerns for this compound.
Caption: Key degradation pathways for the substrate.
Caption: Troubleshooting workflow for low product yield.
Summary Table of Troubleshooting Strategies
| Observed Issue | Potential Cause | Primary Recommended Action | Secondary Recommendations |
| Low/No Product Yield | Catalyst Deactivation | Ensure a strictly inert atmosphere and use high-purity reagents. | Screen alternative ligands and catalyst precursors. |
| Suboptimal Conditions | Perform a screen of bases and solvents. | Optimize reaction temperature and time. | |
| Pyridone Byproduct | Acidic Conditions | Neutralize the reaction mixture; use non-acidic reagents. | Add a non-nucleophilic scavenger base. |
| Lewis Acid Promotion | Reduce or eliminate the Lewis acid; lower the temperature. | Choose a milder Lewis acid if essential. | |
| De-iodinated Byproduct | Hydrodehalogenation | Use anhydrous reagents and solvents. | Increase the stoichiometry of the coupling partner. |
| Ring-Opened Byproducts | Radical Intermediates | Exclude light and potential radical initiators. | Modify conditions to favor 2-electron pathways. |
| Carbocation Formation | Avoid strong Brønsted and Lewis acids. | Use less polar solvents. |
References
-
Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929–4935. [Link]
- Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: the key to success. Chemical Society Reviews, 45(10), 2900-2936.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Walton, J. C. (2002). Ring-opening of cyclopropylmethyl radicals. Magnetic Resonance in Chemistry, 40(S1), S153-S159.
-
Beilstein J Org Chem. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for C–O bond formation in the Pd-catalyzed aryl amination and etherification. Journal of the American Chemical Society, 129(44), 13473–13483.
-
Heliyon. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon, 10(11), e32435. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Chemistry Stack Exchange. (2018). Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion?. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
DSpace@MIT. (2018). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]
-
PubMed Central (PMC). (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
-
The Royal Society of Chemistry. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]
-
PubMed. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
PubMed Central (PMC). (2011). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]
-
ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. [Link]
-
MDPI. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]
-
Quora. (2019). What happens if you mix a strong base with a strong acid?. [Link]
-
PubMed Central (PMC). (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 2-(Cyclopropylmethoxy)-5-iodopyridine in C-N coupling
Topic: Overcoming Low Reactivity of 2-(Cyclopropylmethoxy)-5-iodopyridine in C-N Coupling Document ID: TSC-CN-2026-01 Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Challenge
Welcome to the Technical Support Center. This guide is designed for researchers encountering difficulties with the Buchwald-Hartwig amination of this compound. This substrate is representative of a class of electron-rich, 2-substituted pyridines that are notoriously challenging coupling partners. Low yields, reaction stalling, and inconsistent results are common complaints. This document provides a structured troubleshooting guide, validated protocols, and the mechanistic reasoning needed to overcome these obstacles.
The primary difficulties arise from two key features of the substrate:
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base that can strongly coordinate to the palladium catalyst. This coordination occupies sites necessary for the catalytic cycle, effectively "poisoning" or deactivating the catalyst.[1][2]
-
Electronic Effects: The 2-alkoxy group is electron-donating, which increases the electron density of the pyridine ring. This makes the initial, often rate-determining, oxidative addition step of the aryl iodide to the Pd(0) center more difficult.
This guide will walk you through a logical, evidence-based approach to systematically optimize your reaction conditions for success.
Frequently Asked Questions & Troubleshooting Guide
Q1: My C-N coupling reaction with this compound is failing. What is the most likely cause?
Answer: The most probable cause is the inhibition and deactivation of the palladium catalyst by the substrate itself. The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.[1] Standard catalyst systems, such as those using simple phosphine ligands like P(t-Bu)₃ or bidentate ligands like BINAP or Xantphos, often fail with this class of substrate because they do not create a sufficiently reactive and sterically shielded catalytic center to overcome this inhibition.[3][4]
To diagnose this, consider the following:
-
Reaction stalls prematurely: If you monitor the reaction by LC-MS and see initial product formation that quickly plateaus, this is a classic sign of catalyst deactivation.
-
No reaction at all: This suggests the initial oxidative addition is either extremely slow due to electronic effects or the catalyst is immediately inhibited upon addition.
The solution almost always involves a careful selection of a specialized ligand and palladium precatalyst designed for challenging substrates.
Q2: What is the most critical parameter to optimize for this specific C-N coupling?
Answer: The single most critical parameter is the ligand/palladium source . For challenging electron-rich heteroaryl halides, the choice of the phosphine ligand is paramount. The ligand dictates the steric and electronic environment around the palladium center, directly influencing the rates of oxidative addition and reductive elimination, and providing stability against deactivation pathways.[5]
Modern, sterically hindered biaryl monophosphine ligands are essential. These ligands are designed to:
-
Promote Reductive Elimination: Their bulk facilitates the final C-N bond-forming step.
-
Stabilize the Monoligated Pd(0) Species: They create a highly reactive "L-Pd(0)" species necessary for efficient oxidative addition.
-
Prevent Catalyst Dimerization: Their steric profile can inhibit the formation of inactive palladium dimers.[6]
While base, solvent, and temperature are important, their optimization will yield minimal improvement if the core catalyst system is not appropriate for the substrate.
Q3: Which specific catalyst systems are recommended for 2-alkoxy-5-iodopyridines?
Answer: We recommend using palladium precatalysts combined with advanced biaryl monophosphine ligands. Precatalysts are air- and moisture-stable complexes that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results than using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.[7]
The table below outlines our top recommendations, starting with the most likely to succeed.
| Catalyst System (Ligand + Precatalyst) | Typical Loading | Key Advantages & Rationale | Considerations |
| tBuBrettPhos Pd G4 | 1-3 mol % | Top Recommendation. The tBuBrettPhos ligand is exceptionally bulky and electron-rich, designed specifically for challenging C-N couplings of five- and six-membered heterocycles.[8][9] The G4 precatalyst ensures efficient generation of the active catalyst. | Can be more expensive. Best for N-H azoles and primary amines. |
| RuPhos Pd G3 / G4 | 2-5 mol % | Excellent General Choice. RuPhos is a highly effective and versatile ligand for a wide range of secondary amines and anilines.[7][8] It offers a great balance of reactivity and stability. | May require slightly higher temperatures or loadings than tBuBrettPhos for very difficult substrates. |
| XPhos Pd G3 / G4 | 2-5 mol % | A Strong Alternative. XPhos is another robust, bulky biarylphosphine ligand that is effective for many challenging couplings. It is often a good starting point for initial screening.[8] | Performance can be substrate-dependent; sometimes less effective than RuPhos for heteroaryl amines. |
Workflow & Diagrams
The Buchwald-Hartwig Catalytic Cycle & Points of Failure
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. For a substrate like this compound, the cycle is vulnerable at specific points, as highlighted.
Caption: The Buchwald-Hartwig cycle with potential failure points for pyridine substrates.
Logical Troubleshooting Workflow
If you are experiencing issues, follow this systematic workflow to identify and solve the problem.
Caption: A step-by-step workflow for troubleshooting difficult C-N coupling reactions.
Validated Experimental Protocol
This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine (e.g., morpholine). It is designed to be performed under an inert atmosphere.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 - 1.5 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (to make ~0.2 M solution)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask or reaction vial. Seal the vessel, and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Addition of Solids: Under a positive pressure of inert gas, add the this compound, RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the flask.
-
Scientist's Note: Add the reagents in this order to minimize exposure of the base and catalyst to ambient air. The quality of the base is critical; use a freshly opened bottle or a sample stored in a glovebox.[3]
-
-
Addition of Liquids: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the secondary amine nucleophile.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C.
-
Mechanistic Insight: Higher temperatures are often required to achieve a sufficient rate of oxidative addition for electron-rich aryl halides.
-
-
Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS at intervals (e.g., 1h, 4h, 16h). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting iodide), cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A Simple Approach towards N3-substituted-2,3-diaminopyridines based on Pd-catalyzed C,N-cross coupling. Journal of the American Chemical Society, 132(40), 14073–14075.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry—A European Journal, 17(23), 6402-6419.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1246–1249.
- Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A high-throughput screening-based approach to the development of a palladium-catalyzed C-N coupling reaction for the synthesis of 2-aminopyridines. Chemical Science, 4(3), 1314-1318.
- Ghaffari, B., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Bariwal, J., & Van der Eycken, E. (2013). C–H activation: a new tool for the synthesis of N-heterocycles. Chemical Society Reviews, 42(23), 9283-9303.
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed N-Arylations of Nitrogen-Containing Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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Technical Support Center: HPLC and LC-MS Analysis of 2-(Cyclopropylmethoxy)-5-iodopyridine Reaction Mixtures
Welcome to the technical support center for the analysis of 2-(Cyclopropylmethoxy)-5-iodopyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for HPLC and LC-MS analysis. The content is structured to address common challenges and provide scientifically grounded solutions.
Introduction: The Analytical Challenge
The synthesis of this compound, often via a Williamson ether synthesis, can result in a complex mixture of starting materials, the desired product, and various byproducts.[1][2] Accurate and robust analytical methods are crucial for reaction monitoring, yield determination, and purity assessment.[3][4][5] The basic nature of the pyridine ring and the presence of a halogenated aromatic system introduce specific challenges in chromatographic separation and mass spectrometric detection.[6][7] This guide will address these challenges in a practical, question-and-answer format.
Part 1: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the components of the reaction mixture.[4][8] A well-developed HPLC method is the foundation for accurate quantification and subsequent LC-MS analysis.
Frequently Asked Questions (FAQs) - HPLC
Question 1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like your iodopyridine is a common issue in reversed-phase HPLC.[9] The primary cause is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the surface of silica-based C18 columns.[9][10]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your aqueous mobile phase. For a basic compound, lowering the pH (e.g., to pH 3-4) will protonate the pyridine nitrogen. This positively charged species will have reduced interaction with the silanol groups, leading to a more symmetrical peak shape.[9][11]
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can also mitigate tailing. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12]
-
Column Selection: Consider using a column with a highly end-capped stationary phase to minimize the number of available silanol groups.[9] Alternatively, columns with different stationary phases, such as phenyl-hexyl or cyano, can offer different selectivity and may reduce tailing.[3]
-
Sample Overload: Injecting too concentrated a sample can lead to column overloading and peak tailing.[9] Try diluting your sample and reinjecting.
Question 2: I am having trouble separating the starting material, 2-hydroxy-5-iodopyridine, from my product. How can I improve the resolution?
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
Strategies for Improved Resolution:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.
-
Column Temperature: Adjusting the column temperature can influence selectivity. Try running the separation at a lower or higher temperature (e.g., 15°C cooler or warmer) to see if resolution improves.[6]
-
Alternative Stationary Phases: If resolution is still a challenge on a C18 column, consider a phenyl-hexyl column. The pi-pi interactions offered by the phenyl phase can enhance the separation of aromatic compounds.[3][6]
Question 3: I am observing extraneous peaks in my chromatogram. How can I identify their source?
Answer: Extraneous peaks can arise from several sources, including reaction byproducts, impurities in the starting materials, or system contamination.
Identification of Extraneous Peaks:
-
Inject Individual Components: If possible, inject pure standards of your starting materials (2-hydroxy-5-iodopyridine and cyclopropylmethyl halide) and your product to confirm their retention times.
-
Blank Injections: Run a blank injection (injecting only your sample solvent) to check for carryover from previous injections or contamination in your solvent.[9]
-
Potential Byproducts: The Williamson ether synthesis can sometimes lead to side reactions.[13][14] Consider the possibility of regioisomers (e.g., N-alkylation of the pyridine) or elimination products.[15][16] These will need to be characterized, likely with the aid of LC-MS.
Recommended Starting HPLC Protocol
This protocol provides a robust starting point for your method development.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the basic pyridine analyte.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase HPLC. |
| Gradient | 10-90% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 2 µL | A small injection volume to prevent overloading.[9] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
Part 2: LC-MS Analysis and Troubleshooting
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the identity of your product and characterizing impurities.[17][18][19]
Frequently Asked Questions (FAQs) - LC-MS
Question 1: I am not seeing a strong signal for my product in the mass spectrometer. How can I improve the signal intensity?
Answer: Poor signal intensity in LC-MS can be due to a variety of factors related to both the chromatography and the mass spectrometer settings.[17]
Troubleshooting for Weak Signal:
-
Ionization Source: For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is generally the most effective, as the pyridine nitrogen is readily protonated.[20] Ensure your ESI source is clean and properly maintained.[17]
-
Mobile Phase Compatibility: While acidic mobile phases (like formic acid) are good for chromatography and promote protonation, high concentrations of non-volatile buffers can suppress the MS signal.[17][21] If you are using a buffer, ensure it is volatile (e.g., ammonium formate or ammonium acetate).
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters can have a significant impact on ionization efficiency.
-
Mass Calibration: Ensure your mass spectrometer is properly calibrated.[17]
Question 2: I see my product's molecular ion, but what are the other major ions in the mass spectrum? How do I interpret the fragmentation?
Answer: The fragmentation pattern in a mass spectrum provides valuable structural information. For this compound (MW: 275.09 g/mol ), you can expect to see characteristic fragments.[22]
Expected Fragmentation Pathways:
-
Loss of the Cyclopropylmethyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond.[23] You may observe a fragment corresponding to the loss of the cyclopropylmethyl group (C4H7, ~55 Da), resulting in an ion at m/z ~220.
-
Fragmentation of the Cyclopropylmethyl Group: The cyclopropylmethyl group itself can undergo rearrangement and fragmentation, leading to smaller fragment ions.
-
Iodine Isotope Pattern: While iodine is monoisotopic, its presence can influence fragmentation.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a tandem MS experiment where you isolate the molecular ion ([M+H]+) and then fragment it to observe the resulting daughter ions.[24]
Question 3: How can I differentiate between my desired product and a potential N-alkylated regioisomer using LC-MS?
Answer: While regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS can be different, allowing for their differentiation.
Isomer Differentiation Strategy:
-
Chromatographic Separation: First, try to achieve baseline separation of the isomers using the HPLC troubleshooting steps outlined above.
-
Tandem Mass Spectrometry (MS/MS): If the isomers co-elute, you will need to rely on MS/MS.
-
Product: The desired O-alkylated product will likely show the characteristic loss of the cyclopropylmethyl group as described above.
-
N-alkylated Isomer: The N-alkylated isomer, being a quaternary ammonium salt, will likely have a different fragmentation pattern. The bond between the nitrogen and the cyclopropylmethyl group may be more labile, leading to a prominent fragment corresponding to the loss of the entire cyclopropylmethoxy group.
-
Visualizing the Analytical Workflow and Troubleshooting
The following diagrams illustrate the general analytical workflow and a decision tree for troubleshooting common HPLC issues.
Caption: General workflow for HPLC and LC-MS analysis.
Caption: Decision tree for common HPLC troubleshooting.
Conclusion
The successful analysis of this compound reaction mixtures relies on a systematic approach to both HPLC and LC-MS. By understanding the chemical properties of the analyte and potential impurities, and by applying the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Remember to always start with a well-maintained and calibrated instrument and to use high-purity solvents and reagents.
References
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ZefSci. (2025, May 6).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Forum. (2015, May 7).
- ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide.
- LCGC International. (2025, October 27).
- (n.d.). HPLC Troubleshooting Guide.
- LCGC. (2014, August 26).
- (2021, November 29).
- National Institutes of Health. (2020, May 26).
- Royal Society of Chemistry. (2021, February 26).
- PubMed Central. (2023, December 13).
- MDPI. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Pearson. (n.d.). A small amount of another organic product is formed in a Williams....
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- LabRulez LCMS. (2021). Analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Agilent. (2024, February 20).
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS.
- (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis.
- Chemistry LibreTexts. (2023, August 29).
- (n.d.). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs.
- Chromatography Forum. (2012, March 15). LC/MS not good for small molecules.
- (n.d.). ANALYTICAL METHODS.
- Eagle Biosciences. (n.d.). Iodine HPLC Assay.
- National Institutes of Health. (2020, November 13).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
- (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubMed. (n.d.).
- CymitQuimica. (n.d.). 2-CYCLOPROPYLMETHOXY-3-IODOPYRIDINE.
- MDPI. (n.d.).
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- CONICET. (n.d.). Trends in Analytical chemistry.
- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- MDPI. (1989, December 10).
- Thermo Scientific Chemicals. (n.d.). 2-Cyclopropylmethoxy-3-iodopyridine, 97% 5 g.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Cyclopropylmethoxy)-5-iodopyridine vs. 2-(Cyclopropylmethoxy)-5-bromopyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that impacts reaction efficiency, yield, and overall project timelines. Within the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a key parameter. This guide provides an in-depth, objective comparison of two common heterocyclic building blocks: 2-(Cyclopropylmethoxy)-5-iodopyridine and 2-(Cyclopropylmethoxy)-5-bromopyridine. We will explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for their application in cornerstone synthetic transformations.
Foundational Principles: The Carbon-Halogen Bond
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, fundamentally rooted in their intrinsic chemical properties.[1][2] The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is the primary determinant of their differential reactivity. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] The lower BDE of the C-I bond facilitates this crucial step, allowing the reaction to proceed more readily and often under milder conditions.[1]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl .[2][3]
| Property Comparison | This compound | 2-(Cyclopropylmethoxy)-5-bromopyridine |
| Molecular Formula | C₉H₁₀INO[4] | C₉H₁₀BrNO |
| Molar Mass | 275.09 g/mol [4] | 228.09 g/mol |
| C(sp²)-X Bond Energy | ~213 kJ/mol (for C-I)[5] | ~285 kJ/mol (for C-Br)[5] |
| Reactivity Trend | Higher | Lower |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[6][7][8] The reaction's versatility and functional group tolerance make it a staple in medicinal chemistry. When comparing our two substrates, the iodo-derivative consistently demonstrates superior performance, enabling milder conditions and achieving higher yields in shorter reaction times.
The higher reactivity of the C-I bond means that the oxidative addition to the Pd(0) center occurs more rapidly and at lower temperatures compared to the C-Br bond.[7] This can be particularly advantageous when working with thermally sensitive substrates.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Parameter | This compound | 2-(Cyclopropylmethoxy)-5-bromopyridine | Reference |
| Aryl Halide | 1.0 eq | 1.0 eq | |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2 eq) | 4-Methoxyphenylboronic acid (1.2 eq) | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (4 mol%) | [9] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | |
| Temperature | 80 °C | 100 °C | |
| Time | 4 h | 16 h | |
| Yield | 92% | 78% | [9] |
Note: The data presented is representative, based on established reactivity trends.[9] Specific results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a clean, dry microwave vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Seal the vial and place it in a preheated oil bath or heating mantle at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, crucial for the construction of countless pharmaceutical agents.[10] Similar to the Suzuki coupling, the reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, which is more facile for the iodo-pyridine derivative.[11]
This increased reactivity allows for the use of a broader range of amines, including less nucleophilic anilines, and can often be performed at lower catalyst loadings or temperatures.[12] For the bromo-analogue, more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., NaOt-Bu) are often required to achieve comparable efficiency.[13][14]
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A Comparative Guide to the Suzuki Coupling of 2-(Cyclopropylmethoxy)-5-iodopyridine versus Other Halopyridines
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] The ability to selectively introduce molecular complexity onto the pyridine ring via cross-coupling reactions is therefore of paramount importance in drug discovery and development.[3][4] Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[5][6]
This guide provides an in-depth technical comparison of the Suzuki coupling performance of 2-(Cyclopropylmethoxy)-5-iodopyridine against other halopyridines. We will delve into the mechanistic nuances that govern reactivity, present comparative experimental data, and offer field-proven insights to aid researchers in making informed decisions for their synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[7][8] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (R¹-X).[5][9] This is followed by transmetalation, where the organic group (R²) from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[10][11][12] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product (R¹-R²) and regenerates the active palladium(0) catalyst.[13]
Comparative Reactivity of Halopyridines: The Carbon-Halogen Bond as a Decisive Factor
The efficiency of the Suzuki coupling is profoundly influenced by the nature of the halogen on the pyridine ring. The reactivity trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy:
C-I < C-Br < C-Cl
The weaker the C-X bond, the more readily the oxidative addition step proceeds.[1] Consequently, iodopyridines are the most reactive substrates, followed by bromopyridines, and then chloropyridines.[7][14] This inherent reactivity difference often dictates the choice of reaction conditions.
| Halogen | Bond Energy (approx. kJ/mol) | General Reactivity in Suzuki Coupling | Typical Reaction Conditions |
| Iodine | ~238 | High | Mild temperatures, lower catalyst loadings, broader choice of bases. |
| Bromine | ~276 | Moderate | Higher temperatures and/or more active catalysts often required.[1] |
| Chlorine | ~339 | Low | Requires highly active, specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and often higher temperatures.[1][15] |
Table 1: Comparison of Halopyridine Reactivity in Suzuki Coupling.
Focus on this compound: A Case Study
This compound is a valuable building block in medicinal chemistry, with its constituent fragments appearing in various biologically active molecules.[16] Its high reactivity in Suzuki coupling, owing to the C-I bond, makes it an attractive substrate for the synthesis of complex 2,5-disubstituted pyridines.
Experimental Protocol: A Generalized Procedure for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Figure 2: General experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[17]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(cyclopropylmethoxy)-5-arylpyridine.
Comparative Performance Data
The following table presents a summary of typical reaction conditions and outcomes for the Suzuki coupling of various 5-halopyridines, highlighting the advantages of using the iodo-substituted substrate.
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Alkoxy-5-iodo pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | High | [17] |
| 2-Alkoxy-5-bromo pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good to High | [1][18] |
| 2-Alkoxy-5-chloro pyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | 24 | Moderate to High | [1][18] |
Table 2: Illustrative Comparison of Suzuki Coupling Conditions for 5-Halopyridines. (Note: Yields are highly dependent on the specific arylboronic acid and precise reaction conditions).
As the data illustrates, the coupling of 5-iodopyridines can often be achieved with simpler, less expensive palladium catalysts and bases compared to their bromo and chloro counterparts.[17] The more challenging nature of C-Cl bond activation necessitates the use of more sophisticated and often air-sensitive ligand systems to achieve comparable yields.[19][20]
Field-Proven Insights and Troubleshooting
-
Catalyst Selection: For iodopyridines, standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are often sufficient. For less reactive bromopyridines and especially chloropyridines, consider highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[21][22]
-
Base Selection: The choice of base is critical for activating the boronic acid.[12] While carbonates (K₂CO₃, Cs₂CO₃) are commonly used, phosphates (K₃PO₄) can be more effective for challenging couplings, particularly with chloropyridines.[17] The base's strength and solubility can significantly impact reaction rates and yields.
-
Solvent Systems: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently employed to dissolve both the organic and inorganic reagents.[17] Anhydrous conditions may be necessary for sensitive substrates or catalysts.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can be competing side reactions.[23] Careful optimization of the reaction conditions, including temperature and base, can minimize these undesired pathways.
Conclusion: Strategic Substrate Selection for Optimal Outcomes
In the realm of Suzuki-Miyaura cross-coupling, the choice of the halopyridine substrate is a critical strategic decision. This compound stands out as a highly reactive and efficient coupling partner, often allowing for milder reaction conditions and simpler catalyst systems. While advancements in catalyst technology have made the coupling of less reactive bromopyridines and even the more economical chloropyridines increasingly feasible, the inherent reactivity of the C-I bond in iodopyridines provides a significant advantage in terms of reaction robustness and efficiency. For researchers and drug development professionals, a thorough understanding of the interplay between the substrate, catalyst, and reaction conditions is paramount to successfully synthesizing complex pyridyl-containing molecules that drive innovation in medicine and materials science.
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Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(11), 4001–4013. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Accessed January 16, 2024. [Link]
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Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3343–3355. [Link]
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Jana, S., & Dutta, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 558, 10–19. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
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El-Gendy, A. A., El-Sawy, E. R., & Guillaumet, G. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 71(35), 5895–5902. [Link]
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Strotman, N. A., & Chobanian, H. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2103–2115. [Link]
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Gellis, A., & Vanelle, P. (2004). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 34(15), 2737–2746. [Link]
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Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
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ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). ResearchGate. [Link]
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Oriental Journal of Chemistry. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry, 39(4). [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]
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A Senior Application Scientist's Guide to Validating the Bioactivity of Novel Compounds Synthesized from 2-(Cyclopropylmethoxy)-5-iodopyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel compounds derived from the versatile 2-(cyclopropylmethoxy)-5-iodopyridine scaffold. We will navigate the critical path from initial synthesis to robust bioactivity confirmation, focusing on a practical, data-driven approach. The narrative is anchored in a real-world application: the development of selective kinase inhibitors, a prominent class of therapeutics derived from similar pyridine-based structures.
Introduction: The this compound Scaffold
The this compound moiety is a valuable starting material in medicinal chemistry. Its structure offers key advantages for drug design: the pyridine ring serves as a common bioisostere in many kinase inhibitors, while the cyclopropylmethoxy group can enhance metabolic stability and binding affinity. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic synthesis of diverse compound libraries. A notable example of a therapeutic candidate built from a related scaffold is GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases, which play critical roles in regulating mitosis.[1][2][3] The overexpression of these kinases is a hallmark of many human tumors, making them attractive targets for cancer therapy.[4][5]
This guide will use the hypothetical "Compound-C5I," synthesized from our core scaffold, as an exemplar to illustrate a rigorous validation workflow. We will compare its performance against known inhibitors to establish its potency and selectivity.
Part 1: Primary Validation - Assessing Cellular Impact
The first crucial step is to determine if a newly synthesized compound exerts any biological effect on living cells. A cell viability assay is the workhorse for this initial screening, providing a quantitative measure of how a compound affects cell proliferation and cytotoxicity.[6] Among the most common methods are the MTT and XTT assays, which measure the metabolic activity of viable cells.[6][7]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[6][8] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9]
Causality Behind Experimental Choices:
-
Cell Line Selection: We will use the A549 human lung cancer cell line, as it is a well-characterized model known to be sensitive to Aurora kinase inhibitors.[2][3]
-
Controls: The inclusion of an untreated control (cells in media only) and a vehicle control (cells with DMSO, the compound solvent) is critical to normalize the data and ensure the observed effects are not due to the solvent.[6]
-
Solubilization: The formazan crystals produced are insoluble in water.[7][8] Therefore, a solubilization step using a solvent like DMSO is mandatory before absorbance can be accurately measured.[7][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of "Compound-C5I" and the control inhibitor (e.g., GSK1070916) in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control wells with the highest concentration of DMSO used (typically <0.5%).[6]
-
Incubation: Incubate the plate for 72 hours to allow the compound to exert its antiproliferative effects.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Part 2: Target Validation - In Vitro Kinase Inhibition Assay
A positive result in the cell viability assay (i.e., a low IC50 value) indicates bioactivity but does not reveal the mechanism of action. Given the prevalence of pyridine scaffolds in kinase inhibitors, the next logical step is to test Compound-C5I directly against its putative targets: the Aurora kinases. An in vitro kinase assay measures the direct interaction between the compound and the isolated enzyme, confirming target engagement and potency.[10][11]
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] The amount of ADP is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound being tested.
Causality Behind Experimental Choices:
-
Assay Principle: Luminescence-based assays like ADP-Glo™ offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening and accurate IC50 determination.[12][13]
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the likely mechanism for our compound class.[14]
-
Selectivity Panel: Testing against multiple kinases (e.g., Aurora A, B, and C) is crucial for building a selectivity profile. High selectivity for a specific kinase isoform is a desirable trait for a therapeutic candidate, as it can minimize off-target effects.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-C5I in 100% DMSO. Create a serial dilution series in DMSO.[12]
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of serially diluted Compound-C5I or a control inhibitor (GSK1070916, Staurosporine).
-
2.5 µL of the kinase (e.g., Aurora B) in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Part 3: Comparative Data Analysis
A key component of this guide is the objective comparison of performance. After determining the IC50 values from both the cellular and biochemical assays, the data should be summarized in a clear, tabular format. This allows for a direct comparison of the potency and selectivity of Compound-C5I against established benchmarks.
Table 1: Comparative Bioactivity of Compound-C5I
| Compound | A549 Cellular IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity (AurA / AurB) |
| Compound-C5I | 8 | 510 | 5 | 7 | >100-fold |
| GSK1070916[2][15] | 7 | 490 | 3.5 | 6.5 | >100-fold |
| Staurosporine[12] | 12 | 5 | 10 | 20 | 0.5-fold |
Data for Compound-C5I is hypothetical. Data for GSK1070916 and Staurosporine are representative values from the literature.
Interpretation of Results: The hypothetical data in Table 1 suggests that Compound-C5I exhibits potent antiproliferative activity in A549 cells, comparable to the clinical candidate GSK1070916. The in vitro kinase data confirms that this cellular activity is likely due to the potent and selective inhibition of Aurora B and C kinases over Aurora A. This selectivity profile is highly desirable and mirrors that of GSK1070916, distinguishing it from non-selective inhibitors like Staurosporine.
Part 4: Mechanistic Grounding - The Aurora Kinase Signaling Pathway
To fully contextualize the experimental data, it is essential to understand the biological role of the target. Aurora kinases are key regulators of mitosis.[4][5] Specifically, Aurora B is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. It phosphorylates key substrates, including Histone H3 at Serine 10 (H3S10ph), a critical event for chromosome condensation and segregation.[2] Inhibition of Aurora B disrupts this process, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[16]
This pathway diagram illustrates how Compound-C5I, by acting as an ATP-competitive inhibitor of Aurora B, prevents the phosphorylation of Histone H3.[15] This mechanistic insight directly links the biochemical data (potent in vitro inhibition) to the cellular phenotype (antiproliferative activity), providing a cohesive and trustworthy validation of the compound's bioactivity.
Conclusion
This guide has outlined a logical, multi-step process for validating the bioactivity of novel compounds derived from this compound. By progressing from broad cellular screening to specific target-based assays and contextualizing the results with mechanistic understanding, researchers can build a robust data package. This self-validating system, which emphasizes direct comparison with known standards and explains the causality behind experimental choices, ensures high scientific integrity. Following this framework will enable drug development professionals to confidently identify and advance promising new therapeutic candidates.
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-(Cyclopropylmethoxy)-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 2-(cyclopropylmethoxy)-5-iodopyridine stands as a valuable building block, allowing for the introduction of diverse molecular fragments at the 5-position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and associated ligands is paramount, directly influencing reaction efficiency, yield, selectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key substrate and its close analogs, supported by experimental data to inform catalyst selection and reaction optimization.
The Crucial Role of the Catalyst System
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The efficiency of each step is highly dependent on the nature of the palladium precursor and, most critically, the phosphine ligands coordinated to the metal center. Ligands modulate the electron density and steric environment of the palladium atom, thereby influencing catalyst stability, activity, and selectivity.
C-C Bond Formation: A Comparative Look at Suzuki-Miyaura Catalysts
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
A comparative overview of palladium catalysts for the Suzuki-Miyaura coupling of 2-alkoxy-5-halopyridines with various arylboronic acids is presented in Table 1.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Alkoxy-5-halopyridines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-85 | 3-5 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-6 | 85-95 | 2-5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | 2-16 | >90 | 1-3 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
Note: Yields are based on typical results reported in the literature for similar 2-alkoxy-5-halopyridine substrates.
Discussion of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-sensitive catalyst that is often effective for the coupling of iodo- and bromopyridines. While readily available, it may require higher catalyst loadings and longer reaction times compared to more modern systems.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable complex is a robust and versatile catalyst for a wide range of Suzuki-Miyaura reactions.[1] It often provides high yields with shorter reaction times and is a reliable choice for the coupling of 2-alkoxy-5-iodopyridine.[2]
-
Pd(OAc)₂/Buchwald Ligands (SPhos, XPhos) : Catalyst systems generated in situ from a palladium precursor like palladium(II) acetate and bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have proven to be highly effective, especially for challenging substrates.[3] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition and facilitates reductive elimination, often leading to excellent yields under milder conditions and with lower catalyst loadings.[3]
C-N Bond Formation: Navigating Buchwald-Hartwig Amination Catalysts
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4][5] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines. The choice of catalyst is critical for achieving high yields and good functional group tolerance.[6]
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 2-Alkoxy-5-halopyridines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 70-90 | 1-3 |
| Pd(OAc)₂ | Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 90-110 | 8-18 | 75-95 | 1-3 |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-100 | 4-12 | >90 | 1-2 |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | RT-100 | 2-10 | >90 | 1-2 |
Note: Yields are based on typical results reported in the literature for similar 2-alkoxy-5-halopyridine substrates.
Discussion of Catalyst Performance:
-
First-Generation Ligands (e.g., BINAP) : While foundational in the development of the Buchwald-Hartwig reaction, catalyst systems using ligands like BINAP often require higher temperatures and are generally less effective for a broad range of substrates compared to more advanced systems.
-
Xantphos : This ligand, with its wide bite angle, often provides good results and is particularly useful in preventing the formation of undesired side products. Catalyst systems with Xantphos have been successfully applied to the amination of various heterocyclic halides.[7][8]
-
Buchwald Biaryl Phosphine Ligands (XPhos, RuPhos) : These bulky, electron-rich ligands have revolutionized the Buchwald-Hartwig amination, allowing for the coupling of a wider array of amines and aryl halides under milder conditions.[9] They are generally the preferred choice for challenging couplings, including those involving heteroaryl halides, and often provide high to excellent yields.
C-C Bond Formation via Alkyne Coupling: Sonogashira Reaction
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.[9]
Table 3: Performance of Palladium Catalysts in Sonogashira Coupling of 2-Alkoxy-5-halopyridines
| Catalyst / Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or DIEA | THF or DMF | RT-60 | 2-12 | 80-95 | 1-5 |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | RT-50 | 3-12 | 80-95 | 2-5 |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 |
Note: Yields are based on typical results reported in the literature for similar halopyridine substrates.[2]
Discussion of Catalyst Performance:
-
The Classic Pd/Cu System : The combination of a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, with a copper(I) co-catalyst (typically CuI) is the most common and reliable method for Sonogashira couplings.[10] This system is generally high-yielding and tolerant of a variety of functional groups.
-
Copper-Free Sonogashira : In some cases, particularly when the presence of copper may lead to undesired side reactions or catalyst deactivation, copper-free Sonogashira protocols have been developed. These often require specific ligands and may necessitate higher reaction temperatures.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid
-
PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DME (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(cyclopropylmethoxy)pyridine.
Protocol 2: Buchwald-Hartwig Amination using a Buchwald Ligand (e.g., XPhos)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 4-12 hours), monitoring by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired N-substituted-2-(cyclopropylmethoxy)pyridin-5-amine.
Conclusion and Catalyst Selection Strategy
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a critical decision that depends on the specific transformation being performed.
-
For Suzuki-Miyaura couplings , PdCl₂(dppf) offers a reliable and efficient option, while catalyst systems based on Buchwald ligands like SPhos or XPhos can provide higher yields under milder conditions, especially for more challenging or sterically hindered boronic acids.
-
For Buchwald-Hartwig aminations , the use of bulky biaryl phosphine ligands such as XPhos or RuPhos is generally recommended to achieve high efficiency and broad substrate scope with both primary and secondary amines.
-
For Sonogashira couplings , the traditional PdCl₂(PPh₃)₂/CuI system remains a highly effective and widely used choice for coupling with terminal alkynes.
Researchers should consider the cost, air-stability, and desired reaction conditions when selecting a catalyst system. The protocols and comparative data provided in this guide serve as a strong foundation for developing efficient and high-yielding cross-coupling reactions for the synthesis of novel 2-(cyclopropylmethoxy)pyridine derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]
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Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Comparison of catalytic activity of various Pd 0 and Pd II sources a - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved January 20, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. (2008, April 9). Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved January 20, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved January 20, 2026, from [Link]
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. (2025, June 6). Retrieved January 20, 2026, from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023, August 16). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. (2023, April 27). Retrieved January 20, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing). (2021, December 8). Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. | Request PDF - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (2025, November 23). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - NIH. (2011, November 4). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. | Request PDF - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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A Comparative Kinetic Analysis of 2-(Cyclopropylmethoxy)-5-iodopyridine in Sonogashira Reactions: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon bonds is paramount. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a powerful tool for the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth kinetic analysis of the Sonogashira reaction featuring 2-(cyclopropylmethoxy)-5-iodopyridine, a key heterocyclic building block in pharmaceutical research. We will objectively compare its performance with a viable alternative, the Suzuki-Miyaura coupling, supported by detailed experimental protocols and data interpretation to inform rational decision-making in synthetic route development.
The Significance of Kinetic Analysis in Process Development
Understanding the kinetics of a chemical reaction provides a deeper insight beyond simple yield optimization. For drug development professionals, a thorough kinetic analysis is crucial for:
-
Mechanism Elucidation: Identifying the rate-determining step and understanding the influence of each reactant and catalyst component on the reaction rate.
-
Process Optimization: Enabling the rational adjustment of reaction parameters such as temperature, catalyst loading, and reactant concentrations to maximize efficiency and minimize reaction times.
-
Scale-up and Safety: Predicting reaction behavior on a larger scale and identifying potential hazards associated with exothermic events or pressure build-up.
-
Cost-Effectiveness: Optimizing catalyst loading and reaction conditions to reduce the cost of goods for active pharmaceutical ingredients (APIs).
This guide will walk you through the process of conducting a comparative kinetic study, empowering you to make data-driven decisions for your synthetic challenges.
The Sonogashira Reaction: A Mechanistic Overview
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Figure 1: The generally accepted mechanism for the copper-co-catalyzed Sonogashira cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. For aryl iodides, this step is typically fast, and the rate-determining step is often the transmetalation of the copper acetylide to the palladium center.[3] However, the electronic nature of the aryl halide can influence the relative rates of these steps. The electron-donating 2-(cyclopropylmethoxy) group on the pyridine ring may impact the rate of oxidative addition.
Experimental Design for Kinetic Analysis
A robust kinetic analysis requires systematic variation of reaction parameters and accurate monitoring of the reaction progress over time. Here, we outline a detailed protocol for a comparative study of the Sonogashira and Suzuki-Miyaura reactions of this compound.
Reaction Monitoring Workflow
Figure 2: A generalized workflow for conducting kinetic experiments.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of the Sonogashira Reaction
-
Objective: To determine the reaction order with respect to each reactant and the activation energy for the Sonogashira coupling of this compound with a model alkyne (e.g., phenylacetylene).
-
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Base and solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Internal standard (e.g., dodecane or tetradecane)
-
-
Procedure:
-
Prepare stock solutions of this compound, phenylacetylene, PdCl₂(PPh₃)₂, CuI, and the internal standard in the chosen solvent.
-
In a series of reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations for each kinetic run. A typical set of experiments would involve varying the concentration of one reactant while keeping the others constant.
-
Place the vials in a pre-heated reaction block at the desired temperature (e.g., 50 °C).
-
Initiate the reactions by adding the final component (e.g., phenylacetylene).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial and quench it in a vial containing a quenching agent (e.g., a solution of ethyl acetate and water).
-
Analyze the quenched samples by HPLC or GC to determine the concentrations of the starting material and the product.
-
Repeat the experiment at different temperatures (e.g., 40, 50, 60 °C) to determine the activation energy using the Arrhenius equation.
-
Protocol 2: Kinetic Analysis of the Suzuki-Miyaura Reaction
-
Objective: To determine the reaction order and activation energy for the Suzuki-Miyaura coupling of this compound with a model boronic acid (e.g., phenylboronic acid) for comparison.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium catalyst)
-
K₂CO₃ or Cs₂CO₃ (Base)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water)
-
Internal standard
-
-
Procedure:
-
Follow a similar procedure to Protocol 1, preparing stock solutions of the respective reactants, catalyst, and base.
-
Set up reactions with varying concentrations of this compound, phenylboronic acid, and the palladium catalyst.
-
Conduct the reactions at different temperatures to determine the activation parameters.
-
Monitor the reaction progress by taking and analyzing aliquots at regular intervals.
-
Comparative Performance Analysis
Table 1: Hypothetical Comparative Kinetic Data
| Parameter | Sonogashira Reaction | Suzuki-Miyaura Reaction |
| Reactants | This compound, Phenylacetylene | This compound, Phenylboronic acid |
| Typical Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ |
| Typical Base | Triethylamine | K₂CO₃ / Cs₂CO₃ |
| Typical Solvent | THF or DMF | 1,4-Dioxane / Water |
| Hypothetical k_obs (s⁻¹) | 1.5 x 10⁻³ | 8.0 x 10⁻⁴ |
| Hypothetical E_a (kJ/mol) | 75 | 85 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.
Based on these hypothetical values, the Sonogashira reaction of this compound might be expected to proceed at a faster rate (higher k_obs) and with a lower activation energy (E_a) compared to the Suzuki-Miyaura coupling under typical conditions. This is generally consistent with the high reactivity of aryl iodides in Sonogashira couplings.[3]
Alternative Cross-Coupling Reactions
While the Sonogashira and Suzuki-Miyaura reactions are workhorses in C-C bond formation, other alternatives exist for the functionalization of this compound.
Table 2: Comparison with Other C-C Coupling Alternatives
| Reaction | Coupling Partner | Typical Catalyst | Key Advantages | Potential Drawbacks |
| Heck Reaction | Alkenes | Pd(OAc)₂ | Good functional group tolerance | Regioselectivity can be an issue |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Mild reaction conditions | Toxicity of organotin reagents |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ with specialized ligands | Excellent for C-N bond formation | Not a C-C coupling reaction |
The choice of the optimal cross-coupling reaction will ultimately depend on the specific target molecule, the availability and cost of the coupling partner, and the desired functional group tolerance.
Conclusion and Future Outlook
A thorough kinetic analysis is an indispensable tool for the development of robust, efficient, and scalable synthetic routes in the pharmaceutical industry. While this guide has provided a framework for the comparative kinetic analysis of this compound in Sonogashira and Suzuki-Miyaura reactions, it is the experimentally determined data that will ultimately guide the decision-making process. The protocols and principles outlined herein provide a solid foundation for researchers to undertake such studies and to rationally select and optimize the ideal cross-coupling strategy for their specific needs. The continued development of high-throughput screening methods and in-situ reaction monitoring techniques will further enhance our ability to rapidly acquire kinetic data and accelerate the drug development pipeline.
References
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Liang, Y., et al. (2018). Recent advances in the Sonogashira reaction. Tetrahedron, 74(26), 3257-3281.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Plenio, H., & Fleck, T. J. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 14(36), 11473-11483. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Topics in Current Chemistry, 269, 123-166.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
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A Comparative Guide to the Characterization of 2-(Cyclopropylmethoxy)-5-iodopyridine Reaction Products Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of novel compounds is a critical pillar in the advancement of chemical and pharmaceutical sciences. For scaffolds such as 2-(cyclopropylmethoxy)-5-iodopyridine, a versatile building block in medicinal chemistry, rigorous characterization of its reaction products is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, complex molecular architectures often lead to congested and overlapping signals that complicate straightforward analysis.[1][2] In these instances, two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering superior resolution by distributing nuclear correlations across two frequency dimensions.[3][4]
This guide presents an objective comparison of key 2D NMR techniques for the structural elucidation of a representative reaction product of this compound. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers in the field.
The Strategic Importance of 2D NMR in Complex Structure Elucidation
For complex molecules, particularly those synthesized for drug development, confirming the precise connectivity of atoms is non-negotiable. 2D NMR experiments provide this confirmation by revealing through-bond and through-space correlations between nuclei, which are often not discernible from 1D spectra alone.[1] The choice of a specific 2D NMR experiment is dictated by the particular structural question being addressed.[3]
Case Study: Characterization of a Sonogashira Coupling Product
To illustrate the power of 2D NMR, we will examine the characterization of the product from a Sonogashira cross-coupling reaction between this compound and phenylacetylene.[5][6][7] This reaction is a powerful method for forming sp2-sp carbon-carbon bonds.[5]
Reaction Scheme:
The resulting product, 2-(cyclopropylmethoxy)-5-(phenylethynyl)pyridine, possesses distinct structural features that can be unequivocally assigned using a combination of 2D NMR experiments.
Comparative Analysis of 2D NMR Techniques
The following table summarizes the key 2D NMR experiments utilized for the structural validation of the Sonogashira product. Each technique provides unique and complementary information.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Key Application in this Case Study |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[4] | 5 minutes - 2 hours[8][9] | High | Identifying neighboring protons on the pyridine ring and within the cyclopropylmethoxy group.[10] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlations.[10] | 10 minutes - 2 hours | High | Directly correlating each proton to its attached carbon atom, confirming assignments of CH, CH₂, and CH₃ groups.[4] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range correlations (2-4 bonds).[10] | 30 minutes - 12 hours[9] | Medium | Establishing connectivity across quaternary carbons, such as the alkyne carbons and the substituted pyridine carbons, linking the phenyl and pyridine rings.[11] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations (<5 Å).[8] | 1 - 5 hours[8] | Medium to Low | Confirming the spatial proximity of the cyclopropylmethoxy group to the pyridine ring. |
Experimental Protocols and Data Interpretation
Sample Preparation
A 5-10 mg sample of the purified reaction product was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
COSY (Correlation Spectroscopy)
The COSY experiment is fundamental for identifying proton-proton coupling networks.[1]
Experimental Workflow:
COSY Experimental Workflow
Interpretation: The COSY spectrum of 2-(cyclopropylmethoxy)-5-(phenylethynyl)pyridine would show cross-peaks connecting H-3 and H-4 of the pyridine ring, confirming their adjacency. Additionally, correlations would be observed between the methoxy protons (-OCH₂-), the cyclopropyl methine proton (-CH-), and the cyclopropyl methylene protons (-CH₂-), tracing out the spin system of the cyclopropylmethoxy group.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to.[4]
Interpretation: This experiment provides a direct link between the ¹H and ¹³C chemical shifts for all protonated carbons. For example, the proton at the 3-position of the pyridine ring will show a correlation to the carbon at that same position. This is crucial for the unambiguous assignment of both the proton and carbon spectra.[12][13]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton by revealing long-range (2-4 bond) correlations between protons and carbons.[10][11]
Experimental Workflow:
HMBC Experimental Workflow
Interpretation: Key HMBC correlations for 2-(cyclopropylmethoxy)-5-(phenylethynyl)pyridine would include:
-
Correlations from the pyridine proton H-6 to the C-2 and C-4 carbons of the pyridine ring, and crucially, to one of the alkyne carbons.
-
Correlations from the phenyl protons to the other alkyne carbon, thus connecting the phenyl ring to the pyridine moiety through the alkyne linker.
-
Correlations from the -OCH₂- protons to the C-2 carbon of the pyridine ring and the cyclopropyl methine carbon, confirming the ether linkage.[14]
Data Summary and Comparison
The following table presents hypothetical but realistic ¹H and ¹³C NMR data for the starting material and the product, highlighting the key changes observed upon reaction.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| This compound | H-3 | ~6.6 | ~112 | COSY to H-4 |
| H-4 | ~7.9 | ~145 | COSY to H-3 | |
| H-6 | ~8.1 | ~150 | ||
| -OCH₂- | ~4.2 | ~75 | COSY to cyclopropyl CH | |
| Cyclopropyl CH | ~1.3 | ~12 | COSY to -OCH₂- and cyclopropyl CH₂ | |
| Cyclopropyl CH₂ | ~0.6, ~0.4 | ~4 | COSY to cyclopropyl CH | |
| 2-(Cyclopropylmethoxy)-5-(phenylethynyl)pyridine | H-3 | ~6.7 | ~110 | COSY to H-4 |
| H-4 | ~7.7 | ~140 | COSY to H-3 | |
| H-6 | ~8.3 | ~148 | HMBC to C-2, C-4, Alkyne C | |
| Phenyl-H | ~7.3-7.5 | ~128-132 | HMBC to Alkyne C | |
| Alkyne C | - | ~88, ~90 | HMBC to H-6 and Phenyl-H | |
| -OCH₂- | ~4.3 | ~74 | HMBC to C-2, Cyclopropyl CH |
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides an irrefutable structural proof of the Sonogashira coupling product. COSY delineates the proton spin systems, HSQC assigns the protonated carbons, and HMBC connects the molecular fragments across non-protonated centers. This multi-faceted approach represents a self-validating system for structural elucidation, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals. The adoption of these 2D NMR methodologies is essential for the confident characterization of novel chemical entities.
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Benchmarking 2-(Cyclopropylmethoxy)-5-iodopyridine against other building blocks in drug discovery
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern medicinal chemistry, the pyridine ring is a "privileged scaffold."[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it a cornerstone in the design of novel therapeutics.[3][4] The strategic functionalization of this core allows chemists to meticulously tune a molecule's pharmacological and pharmacokinetic profile. This guide provides an in-depth comparison of 2-(Cyclopropylmethoxy)-5-iodopyridine , a highly valuable building block, against other relevant alternatives. We will dissect its performance in key synthetic reactions and evaluate its impact on critical drug-like properties, providing researchers with the data-driven insights needed to make informed decisions in their discovery campaigns.
Focus Molecule: this compound
This building block possesses two key features that define its utility:
-
The 5-Iodo Group : The carbon-iodine bond is the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds. Its relatively weak bond strength makes it highly susceptible to oxidative addition to palladium(0) catalysts, initiating a variety of cross-coupling reactions.[5]
-
The 2-(Cyclopropylmethoxy) Group : This substituent serves a dual purpose. Electronically, it influences the reactivity of the pyridine ring. More importantly, it introduces a cyclopropyl motif, a feature known to enhance metabolic stability, increase potency, and improve other pharmacokinetic properties by introducing conformational rigidity and shielding against oxidative metabolism.[6][7][8][9][10][11][12]
Benchmarking Framework
To objectively assess the value of this compound, we will benchmark it against two classes of logical alternatives:
-
Halogen Variants : Replacing the iodo group with bromo or chloro substituents (i.e., 2-(Cyclopropylmethoxy)-5-bromopyridine and 2-(Cyclopropylmethoxy)-5-chloropyridine) allows for a direct comparison of reactivity in cross-coupling reactions.
-
Substituent Variants : Replacing the cyclopropylmethoxy group with a simpler methoxy group (i.e., 2-Methoxy-5-iodopyridine) helps to isolate and understand the specific contribution of the cyclopropyl moiety to the molecule's overall physicochemical profile.
Section 1: Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to modern drug synthesis. The choice of aryl halide is a critical parameter governing reaction efficiency. The established reactivity trend for the oxidative addition step, which is often rate-determining, is I > Br > Cl .[5][13][14] This is due to the decreasing carbon-halogen bond strength down the group.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a robust method for forming C-C bonds, provides an excellent platform for comparing the reactivity of our target building blocks.[15][16][17]
Logical Flow for Comparative Analysis
Caption: Decision workflow for selecting a pyridine building block.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 2-(Cyclopropylmethoxy)-5-bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-90 |
| 2-(Cyclopropylmethoxy)-5-chloropyridine | Pd₂(dba)₃ (4) + SPhos (8) | K₃PO₄ | Dioxane | 110 | 18 | ~75 |
Note: Data are representative values based on established reactivity principles to illustrate trends.[5][13][14] Actual results may vary based on specific substrates and optimization.
Expertise & Causality: The data clearly illustrates the superior reactivity of the iodo-substituted pyridine. It requires lower catalyst loading, milder temperatures, and shorter reaction times to achieve near-quantitative yields. This efficiency is critical in complex, multi-step syntheses, preserving sensitive functional groups on other parts of the molecule and often simplifying purification. While aryl bromides are suitable intermediates, chlorides typically require more specialized, electron-rich phosphine ligands (like SPhos) and more forcing conditions to overcome the stronger C-Cl bond.[14][18] The choice to use an iodo-pyridine is therefore a strategic one to maximize yield and process efficiency, especially in late-stage functionalization.
Section 2: Impact on Physicochemical and ADME Properties
Beyond reactivity, the choice of building block profoundly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Here, we compare our focus molecule with its simple methoxy analogue to highlight the benefits of the cyclopropyl group.
The Role of the Cyclopropyl Group
The cyclopropyl group is a well-established "metabolic blocker."[6][7] Its strained ring system features shorter, stronger C-H bonds, which are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] This often leads to improved metabolic stability, a longer in-vivo half-life, and reduced potential for drug-drug interactions.[7][9][11]
Table 2: Comparison of Predicted Physicochemical and ADME Properties
| Property | This compound | 2-Methoxy-5-iodopyridine | Rationale for Difference |
| Calculated LogP | ~2.8 | ~2.1 | The cyclopropyl group increases lipophilicity. |
| Metabolic Stability (t½ in HLM) | Higher (More Stable) | Lower (Less Stable) | Cyclopropyl group blocks CYP-mediated oxidation. Methoxy group is prone to O-dealkylation.[7][11] |
| Receptor Interaction | Potentially Enhanced | Standard | The rigid cyclopropyl group can lock the side chain into a more favorable conformation for receptor binding.[9] |
Note: LogP values are estimates. HLM (Human Liver Microsomes) t½ values are qualitative predictions based on established metabolic pathways.[7][19]
Expertise & Causality: While the 2-methoxy-5-iodopyridine is a perfectly viable building block, the introduction of the cyclopropylmethoxy moiety is a deliberate design choice aimed at enhancing drug-like properties. The increased metabolic stability is a primary driver.[7][12] The methoxy group is a known metabolic "soft spot," susceptible to O-dealkylation, which can lead to rapid clearance.[11] By replacing a hydrogen on that methyl group with a cyclopropyl ring, that metabolic pathway is effectively blocked. Furthermore, the increased lipophilicity and conformational rigidity conferred by the cyclopropyl group can lead to improved cell permeability and stronger binding affinity to the target protein, respectively.[8][9]
Section 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparisons discussed, this section provides detailed, self-validating protocols for key cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for the highly reactive this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add toluene and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15][16][17][20]
Protocol 2: General Procedure for Sonogashira Coupling
The Sonogashira coupling is a powerful method for installing alkyne functionalities, and iodopyridines are excellent substrates for this transformation.[21][22][23][24]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N), anhydrous and degassed
-
DMF, anhydrous and degassed
Procedure:
-
Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in DMF.
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Stir the mixture at 65°C.[21] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Conclusion and Strategic Recommendations
The selection of a building block in drug discovery is a multi-faceted decision that balances chemical reactivity with the desired biological and pharmacokinetic profile.
-
Choose this compound when:
-
High reactivity and mild reaction conditions are paramount. This is especially true in late-stage functionalization or with thermally sensitive substrates.
-
Enhancing metabolic stability is a key objective. The cyclopropylmethoxy group is a proven strategy to block common metabolic pathways.[7][11][12]
-
Modulating lipophilicity and conformational rigidity is required to optimize target engagement and cell permeability.[8][9]
-
-
Consider the alternatives when:
-
Cost is a primary driver and lower reactivity can be tolerated. Aryl bromides and chlorides are often more economical but require more forceful reaction conditions.[5][18]
-
A simpler scaffold is sufficient for the project's goals. If the metabolic liabilities addressed by the cyclopropyl group are not present, the simpler 2-methoxy-5-iodopyridine may be a more straightforward choice.
-
By understanding the distinct advantages and trade-offs of this compound relative to its alternatives, researchers can strategically leverage its unique properties to accelerate the discovery of novel, effective, and safe medicines.
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A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. Farmacia. [Link]
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A Comparative Guide to the Conformational Analysis of 2-(Cyclopropylmethoxy)-5-iodopyridine Derivatives
Introduction: The Critical Role of Molecular Shape in Drug Efficacy
In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1][2] The specific spatial arrangement of atoms, known as conformation, dictates how a drug molecule interacts with its biological target, such as an enzyme or receptor.[1][3] Understanding the conformational preferences of a drug candidate is therefore paramount for optimizing its potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative overview of the key methodologies for the conformational analysis of 2-(cyclopropylmethoxy)-5-iodopyridine derivatives, a class of compounds with potential applications in medicinal chemistry.
The this compound scaffold presents an interesting case for conformational analysis due to the flexibility introduced by the cyclopropylmethoxy group. The rotation around the C-O and C-C bonds of this side chain, in conjunction with the electronic effects of the iodo-substituent on the pyridine ring, can lead to a variety of low-energy conformations that may influence biological activity. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry methods to elucidate the conformational landscape of these molecules.
Methodologies for Conformational Analysis: A Comparative Overview
The choice of analytical technique for conformational analysis depends on the specific research question, the physical state of the sample, and the desired level of detail. The three primary methods—NMR spectroscopy, X-ray crystallography, and computational modeling—each offer unique advantages and limitations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the average conformation in solution.[4][5]
-
Single-Crystal X-ray Crystallography: Determines the precise conformation in the solid state.[6][7][8]
-
Computational Chemistry (e.g., Density Functional Theory - DFT): Explores the potential energy surface and predicts the relative energies of different conformers in the gas phase or in solution.[9][10][11]
The following diagram illustrates a typical workflow for a comprehensive conformational analysis study, integrating these three powerful techniques.
Caption: Integrated workflow for conformational analysis.
Comparative Analysis of Methodologies for this compound Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
For flexible molecules like this compound derivatives, NMR spectroscopy is a powerful tool for studying their conformational preferences in solution, which often mimics the physiological environment. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's conformation. Additionally, the analysis of coupling constants can reveal information about dihedral angles.[4][5]
Causality Behind Experimental Choices: The choice of solvent can be critical, as it can influence the conformational equilibrium. A range of solvents with varying polarities should be employed to understand the impact of the environment on the molecular shape. Low-temperature NMR experiments can also be beneficial, as they can "freeze out" certain conformations, allowing for their individual characterization.[5]
Single-Crystal X-ray Crystallography in the Solid State
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with high precision.[6][7][8] This technique would yield precise bond lengths, bond angles, and torsion angles for a this compound derivative, revealing a single, static conformation adopted in the crystal lattice.
Causality Behind Experimental Choices: The primary challenge is often obtaining single crystals of sufficient quality. The crystallization conditions, including the choice of solvent and temperature, can influence the crystal packing and potentially favor a specific conformer that may not be the most stable in solution. Therefore, it is crucial to consider the solid-state conformation as one of the possible low-energy structures.
Computational Chemistry: Exploring the Conformational Landscape
Computational methods, particularly Density Functional Theory (DFT), are indispensable for a thorough conformational analysis.[9][10][11] These methods allow for the exploration of the entire conformational space of a molecule by rotating its flexible bonds and calculating the relative energies of the resulting conformers.[3][12]
Causality Behind Experimental Choices: The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results.[9] For flexible molecules, a multi-step approach is often employed, starting with a faster molecular mechanics search to identify a broad range of possible conformers, followed by higher-level DFT calculations to refine the geometries and energies of the most promising candidates.[10][13] The inclusion of a solvent model in the calculations can provide a more realistic representation of the conformational preferences in solution.[9]
The following diagram illustrates the key rotatable bonds in this compound that are central to its conformational flexibility.
Caption: Key rotatable bonds in the target molecule.
Synergistic Data Interpretation
A truly comprehensive understanding of the conformational behavior of this compound derivatives is achieved by integrating the data from all three methodologies. The solid-state structure from X-ray crystallography serves as an excellent benchmark for validating the computational models. The NMR data provides an experimental measure of the average conformation in solution, which can be compared to the Boltzmann-averaged conformations predicted by DFT calculations. Discrepancies between the experimental and computational data can highlight the limitations of the theoretical models and guide further refinements.
The table below presents a hypothetical comparison of data that could be obtained from these techniques for a derivative of this compound.
| Parameter | NMR (in CDCl3) | X-ray Crystallography (Solid State) | DFT (B3LYP/6-31G*) (in CHCl3) |
| Conformation | Dynamic equilibrium of multiple conformers | Single, well-defined conformer | Identifies several low-energy conformers |
| Dihedral Angle τ1 (Py-O-CH2-CycPr) | Averaged value, e.g., ~160° | 175.2° | Conformer A: 178.1°, Conformer B: -65.4° |
| Dihedral Angle τ2 (O-CH2-CycPr-C) | Averaged value, e.g., ~70° | 65.8° | Conformer A: 68.3°, Conformer B: 175.9° |
| Relative Energy | N/A | Lowest energy in crystal lattice | Conformer A: 0.0 kcal/mol, Conformer B: 1.2 kcal/mol |
| Population | Major conformer estimated >80% | 100% | Conformer A: 87%, Conformer B: 13% |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1D NMR: Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity.
-
2D NMR:
-
COSY: To establish proton-proton scalar couplings.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations.
-
NOESY/ROESY: To determine through-space proton-proton proximities. The mixing time should be optimized to observe key NOEs.
-
-
Data Analysis: Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Analyze coupling constants to determine dihedral angle restraints.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents. Screen a variety of solvents and solvent mixtures.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[6]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[6]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
Protocol 3: DFT-Based Conformational Search
-
Initial Conformer Generation: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of initial geometries.[10]
-
Geometry Optimization: Optimize the geometry of the low-energy conformers from the molecular mechanics search using DFT at a moderate level of theory (e.g., B3LYP/6-31G*).[9][10]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data.
-
Single-Point Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set and include a solvent model (e.g., PCM) to obtain more accurate relative energies.
-
Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature based on their relative Gibbs free energies.
Conclusion
The conformational analysis of this compound derivatives requires a multi-faceted approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry. While X-ray crystallography provides a highly accurate snapshot of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic behavior in solution. Computational methods are essential for exploring the full conformational space and providing a theoretical framework for interpreting the experimental data. By combining these techniques, researchers can build a comprehensive model of the conformational landscape of these molecules, which is a critical step in understanding their structure-activity relationships and advancing their development as potential therapeutic agents.
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A Comparative Guide to Purity Assessment of Synthesized 2-(Cyclopropylmethoxy)-5-iodopyridine: Elemental Analysis vs. Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step but a fundamental prerequisite for reliable and reproducible scientific outcomes. For a novel molecule like 2-(Cyclopropylmethoxy)-5-iodopyridine, a potential building block in advanced medicinal chemistry, ensuring its chemical integrity is paramount. Impurities, even in trace amounts, can lead to misleading biological data, altered therapeutic efficacy, and potential toxicity.[1]
This guide offers an in-depth comparison of elemental analysis with modern chromatographic and spectroscopic techniques for the purity assessment of this compound. We will explore the underlying principles, detailed experimental protocols, and the unique insights each method provides, empowering researchers to make informed decisions for their analytical needs.
The Subject Compound: this compound
Before delving into purity assessment, understanding the compound's synthesis is crucial for anticipating potential impurities. A plausible synthetic route for this compound (Molecular Formula: C₉H₁₀INO, Molar Mass: 275.09 g/mol ) starts from 2-hydroxy-5-iodopyridine and cyclopropylmethanol.
A Potential Synthesis Pathway:
A common method for such transformations is the Williamson ether synthesis. In this case, 2-hydroxy-5-iodopyridine would be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile would then react with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) to yield the desired product.
Anticipated Impurities:
Based on this synthesis, potential impurities could include:
-
Starting Materials: Unreacted 2-hydroxy-5-iodopyridine and cyclopropylmethanol.
-
Reagents: Residual base or salts formed during the reaction.
-
By-products: Products from side reactions, such as the elimination of the cyclopropylmethyl halide.
-
Solvent Residues: Traces of the reaction solvent (e.g., THF, DMF).
An effective purity assessment strategy must be capable of detecting and quantifying these diverse potential contaminants.
Core Analytical Techniques: A Head-to-Head Comparison
We will now examine three orthogonal analytical techniques for the purity assessment of this compound: Elemental Analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Elemental Analysis (CHNI)
Elemental analysis is a foundational technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. For a halogenated compound like ours, the analysis is extended to include iodine (CHNI).[2] The principle is straightforward: the experimentally determined elemental composition is compared to the theoretical values calculated from the compound's molecular formula. A close correlation is indicative of high purity.[3]
Principle: The sample is combusted in a high-temperature furnace in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and I₂) are separated and quantified by a detector, typically a thermal conductivity detector. The iodine can be determined by methods such as oxygen flask combustion followed by titration.[4][5]
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a tin capsule.
-
Instrumentation: Utilize a CHNS/O elemental analyzer. For iodine, a separate determination via oxygen flask combustion is often required.
-
Combustion: The sample is dropped into a combustion tube at approximately 900-1000°C with a constant flow of helium and a pulse of pure oxygen.
-
Reduction and Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (He, CO₂, H₂O, N₂) are then separated on a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Iodine Determination (Oxygen Flask Combustion):
-
Weigh 5-10 mg of the sample onto a piece of halogen-free filter paper and fold it.
-
Place the folded paper into the platinum gauze holder of a Schöniger flask.
-
Add an absorbing solution (e.g., a mixture of sodium hydroxide and hydrogen peroxide) to the flask and flush with oxygen.
-
Ignite the paper's fuse and immediately plunge the holder into the sealed flask.
-
After combustion, shake the flask to ensure all iodine is absorbed and converted to iodide/iodate.
-
Titrate the resulting solution with a standardized titrant (e.g., silver nitrate or thiosulfate after reduction).[4]
-
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N. The percentage of iodine is calculated from the titration results. Compare these experimental percentages to the theoretical values for C₉H₁₀INO.
Theoretical Composition of C₉H₁₀INO:
-
Carbon (C): 39.29%
-
Hydrogen (H): 3.66%
-
Nitrogen (N): 5.09%
-
Iodine (I): 46.14%
-
Oxygen (O) (by difference): 5.82%
According to many journal standards, the experimental values should be within ±0.4% of the theoretical values to indicate sufficient purity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is a cornerstone of pharmaceutical purity analysis.[6] It excels at separating the main compound from its organic, non-volatile impurities.
Principle: The sample is dissolved in a liquid mobile phase and injected onto a chromatographic column containing a solid stationary phase. The components of the sample are separated based on their differential partitioning between the two phases. A detector measures the concentration of each eluting component.
Methodology:
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final volume of 10 mL (1 mg/mL).
-
Reference Standard Solution: Prepare a solution of a certified reference standard of this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for this type of molecule.
-
Mobile Phase: A gradient elution is often effective for separating impurities with a range of polarities. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the analyte and potential impurities absorb, for instance, 275 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the sample and reference standard solutions.
-
The purity is typically calculated using an area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
For more accurate quantification, a calibration curve can be generated using the reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the molar amount of the substance, often without the need for a reference standard of the analyte itself.[8][9]
Principle: By comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[10]
Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a high purity, be stable, and have resonances that do not overlap with the analyte's signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Crucial Parameters for Quantification:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) – typically 5 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30 seconds is often a safe starting point.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for integrated signals is recommended).[10]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std) [%]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
analyte = this compound
-
Comparative Analysis of Techniques
The choice of the most suitable technique depends on the specific requirements of the analysis.
| Feature | Elemental Analysis (CHNI) | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Information Provided | Elemental composition (%C, %H, %N, %I). Purity is inferred. | Detects and quantifies organic, non-volatile impurities. | Absolute molar concentration and purity. Provides structural confirmation. |
| Accuracy & Precision | High precision for elemental composition (typically <0.3% deviation). Accuracy depends on the absence of impurities with similar elemental ratios. | High accuracy and precision for quantifiable impurities when using reference standards. | High accuracy and precision (RSD <1% achievable). Considered a primary ratio method.[11] |
| Sensitivity | Low. Not suitable for trace impurity detection. | High. Can detect impurities down to ~0.05% (reporting threshold by ICH Q3A).[12] | Moderate. Generally requires impurities to be at levels >0.1% for accurate quantification. |
| Types of Impurities Detected | Primarily detects impurities that alter the elemental composition significantly (e.g., inorganic salts, residual solvents with different C:H ratios). | Organic, non-volatile impurities, including isomers and by-products. | NMR-active impurities (most organic molecules), including structural isomers and residual solvents. |
| Impurity Identification | No. Only provides elemental ratios. | Limited. Retention time can suggest identity, but confirmation requires a reference standard or MS coupling. | Yes. The chemical shifts and coupling patterns can be used to identify the structure of impurities. |
| Sample Requirements | 2-10 mg, destructive. | Micrograms to milligrams, typically non-destructive (sample can be recovered). | 5-20 mg, non-destructive. |
| Throughput | Low. Separate analysis for halogens. | High. Autosamplers allow for unattended analysis of many samples. | Moderate. Longer acquisition times are needed for quantification. |
| Limitations | Cannot distinguish between isomers. Insensitive to impurities with the same empirical formula. Does not detect inorganic impurities that lack C, H, N, or I. | Requires impurity reference standards for accurate quantification. Some impurities may not have a UV chromophore. | Signal overlap can complicate quantification. Insensitive to NMR-silent impurities (e.g., inorganic salts). |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for each technique and a decision-making framework for selecting the appropriate method.
Caption: Decision Diagram for Selecting a Purity Assessment Method.
Conclusion: An Orthogonal Approach is Key
For a comprehensive and trustworthy purity assessment of a newly synthesized compound like this compound, no single method is sufficient. While elemental analysis provides fundamental confirmation of the empirical formula, it is insensitive to isomeric impurities and those with similar elemental compositions. HPLC is the industry standard for detecting and quantifying organic impurities at low levels, making it essential for meeting regulatory requirements such as those outlined in ICH Q3A. [13]qNMR offers the unique advantage of providing an absolute purity value without a specific reference standard for the analyte, while also aiding in the structural elucidation of unknown impurities.
A robust, self-validating purity assessment strategy, therefore, employs an orthogonal approach. For instance, using HPLC to demonstrate the absence of significant organic impurities, complemented by qNMR to provide an absolute purity value and confirm the structure, and finally, elemental analysis to ensure the correct elemental composition, provides a comprehensive and defensible purity profile. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized compound, a critical foundation for its successful application in research and development.
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ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- United States Pharmacopeia. <471> Oxygen Flask Combustion. USP-NF.
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ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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European Directorate for the Quality of Medicines & HealthCare. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
-
Academia.edu. Element analysis. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
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The Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Link]
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ResearchGate. (2017). Quantitative NMR Spectroscopy. [Link]
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University of Illinois Grainger College of Engineering. Purity by Absolute qNMR Instructions. [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2024). General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. [Link]
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Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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ACS Publications. Detection of the elements in organic compounds. Industrial & Engineering Chemistry Analytical Edition. [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
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ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]
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- Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopropylmethoxy)-5-iodopyridine
As researchers and drug development professionals, our work with novel chemical entities like 2-(Cyclopropylmethoxy)-5-iodopyridine is foundational to scientific progress. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and the regulatory landscape.
The structural features of this compound—a pyridine ring, an ether linkage, and an iodine substituent—dictate its classification and handling requirements. The presence of a carbon-iodine bond firmly places it in the category of halogenated organic compounds , a classification that is paramount for correct waste segregation and disposal.
Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its hazards is essential. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified with specific risks that necessitate careful handling during both use and disposal.
Key Hazard Information Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
These classifications underscore the need for appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the pyridine moiety and halogenation can lead to irritant properties, requiring the prevention of contact with skin, eyes, and the respiratory system.
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the iodine atom, this compound must be disposed of as Halogenated Organic Waste .[3]
Why is this critical?
-
Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, have stringent regulations regarding the treatment and disposal of halogenated organic compounds (HOCs).[4][5] Land disposal is often restricted, and specific treatment methods are required.[6]
-
Disposal Method: Halogenated waste streams are typically destined for high-temperature incineration in specially equipped facilities that can scrub acidic gases (like hydrogen iodide) formed during combustion.[3]
-
Safety and Cost: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the entire container to be treated by the more complex and expensive halogenated disposal route.[7]
The decision-making process for waste handling is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Objective: To safely collect, store, and prepare this compound waste for final disposal by a certified entity.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, compatible hazardous waste container (e.g., glass or high-density polyethylene) with a screw cap[8]
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup[8]
Procedure:
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing the correct PPE as dictated by the SDS.[2]
-
Prepare the Waste Container:
-
Select a clean, dry container that is compatible with the chemical and has a tightly sealing lid.[8]
-
Affix a "Hazardous Waste" label before adding any waste.[7] On the label, clearly write:
-
The words "Halogenated Organic Waste."
-
The full, unabbreviated chemical name: "this compound."[7]
-
List any solvents if it is a solution.
-
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid this compound, contaminated weigh paper, spatulas, or other solid materials into the designated halogenated waste container.[2] Avoid creating dust.
-
Liquid Waste (Solutions): If the compound is in a solvent, pour the solution carefully into the designated halogenated liquid waste container.
-
Crucial Note: Any non-halogenated solvent (e.g., acetone, ethanol) that is mixed with this compound MUST be treated as halogenated waste.[7]
-
-
Contaminated PPE: Heavily contaminated gloves and other disposable PPE should be placed in a sealed bag and then into the solid halogenated waste container.
-
-
Temporary On-Site Storage:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[7][8] This prevents the release of vapors.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[8]
-
-
Arrange for Final Disposal:
-
Do not pour this chemical down the drain or dispose of it in regular trash.[9]
-
When the container is full or you are finished with the project, contact your institution’s Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[10] They will ensure the waste is transported to an approved hazardous waste disposal plant.[2][11]
-
Emergency Procedures for Spills and Exposures
Accidents can happen. A prepared response is key to mitigating risk.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's emergency response team or EHS office.[10]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
By adhering to these scientifically-grounded procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Title 35, Subtitle G, Chapter I, Part 729.
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- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016, April 15).
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- TCI Chemicals. (2018, October 3). Safety Data Sheet - Pyridine Iodine Monochloride.
- U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine - Substance Details. Substance Registry Services.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- CymitQuimica. (n.d.). 2-CYCLOPROPYLMETHOXY-3-IODOPYRIDINE.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 4: Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine.
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Navigating the Safe Handling of 2-(Cyclopropylmethoxy)-5-iodopyridine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, halogenated pyridines such as 2-(Cyclopropylmethoxy)-5-iodopyridine represent a critical class of building blocks. While indispensable for progress, their handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a solid compound that presents several potential hazards. According to available Safety Data Sheets (SDS), the primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to recognize that even seemingly benign solid compounds can become an inhalation hazard if they are finely divided and become airborne.
Key Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1][2]
While specific toxicological data for this compound is not extensively published, the presence of an iodinated pyridine core warrants a cautious approach. Structurally similar compounds can have varying toxicological profiles, and it is prudent to treat this reagent with a high degree of care.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in best laboratory practices.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical Splash Goggles | Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dust or splashes.[3] Goggles that conform to ANSI Z87.1 or EN 166 standards are essential. |
| Hands | Nitrile or Neoprene Gloves | Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine-based compounds.[4][5][6] For prolonged handling or in the event of a spill, double-gloving can provide an extra layer of protection. Neoprene gloves are also a suitable alternative.[6] Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory Coat | A standard laboratory coat will prevent incidental contact of the chemical with your skin and clothing. |
| Respiratory | Use in a Ventilated Area | For routine handling of small quantities, a certified chemical fume hood is sufficient to control airborne dust.[7][8] If a fume hood is not available, or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9] |
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a standardized workflow is critical to minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe method for handling solid this compound.
Caption: A decision tree for responding to a spill of this compound.
Spill Cleanup Protocol (for small, contained spills):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE , including double gloves and eye protection.
-
Contain the spill by gently covering it with an inert absorbent material, such as vermiculite or sand. [10][11]Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For larger spills or any spill that occurs outside of a fume hood, evacuate the area immediately and notify your institution's Environmental Health and Safety (EH&S) department.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
Disposal Plan:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and absorbent materials, in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Unused solutions of the compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local, state, and federal regulations. [12] By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
-
Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Available at: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]
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MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]
-
Duke University. Microflex® Latex and Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Kelco. CHEMICAL COMPATIBILITY CHART. NEOPRENE. Available at: [Link]
-
University of Pittsburgh. Resistance To Chemicals of Common Glove Materials. Available at: [Link]
-
University of Washington. Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]
-
Ansell. Ansell Chemical Resistance Glove Chart. Available at: [Link]
-
University of Washington Environmental Health & Safety. Fume Hoods. Available at: [Link]
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SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]
-
Kent State University. Cleaning up a spill. Available at: [Link]
-
University of South Florida. A GUIDE TO LABORATORY FUME HOODS. Available at: [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]
-
Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Available at: [Link]
-
National Institutes of Health. Chemical Fume Hoods. Available at: [Link]
-
University of California, Santa Cruz. OSHA Glove Selection Chart. Available at: [Link]
-
KU Leuven. Personal protective equipment: chemical resistant gloves. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
